molecular formula C9H10N2S2 B15059208 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine

2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine

Cat. No.: B15059208
M. Wt: 210.3 g/mol
InChI Key: SGEKUARAWVNPTP-UHFFFAOYSA-N
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Description

2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine (: 1206980-41-7) is a high-purity chemical building block offered with a certified purity of 97% . This compound features a distinct molecular architecture combining thiophene and thiazole heterocycles, making it a valuable scaffold in medicinal chemistry and drug discovery research. The primary research value of this compound lies in its role as a key intermediate for the synthesis of complex heterocyclic hybrids. The structure aligns with modern molecular hybridization strategies, which aim to develop novel therapeutic agents with enhanced efficacy and the potential to overcome multi-drug resistance . The terminal ethanamine group serves as a versatile handle for further chemical derivatization, allowing researchers to conjugate this scaffold with other pharmacophores, such as amino acids, to create hybrid molecules for biological evaluation . In particular, thiazole-based hybrids have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potent anticancer properties . The incorporation of a thiophene ring, another privileged structure in drug design, can further modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets . Researchers are exploring these hybrids as potential inhibitors of specific oncogenic targets, such as BRAFV600E, and for their antiproliferative effects against various human cancer cell lines . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request a quotation for this compound by contacting our sales team.

Properties

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

2-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C9H10N2S2/c10-4-3-7-6-11-9(13-7)8-2-1-5-12-8/h1-2,5-6H,3-4,10H2

InChI Key

SGEKUARAWVNPTP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=C(S2)CCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The confluence of thiophene and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] This guide provides a detailed technical overview of a specific derivative, 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine. While direct literature on this exact molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive resource for researchers. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in the classic Hantzsch thiazole synthesis, detail necessary analytical characterization, and discuss its potential applications in drug discovery based on the well-documented biological activities of the thiophene-thiazole pharmacophore.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic compound featuring a central thiazole ring. A thiophene ring is attached at the 2-position of the thiazole, and an ethylamine side chain is at the 5-position. This unique arrangement of aromatic and aliphatic amine moieties suggests potential for diverse biological interactions. The thiophene ring, a bioisosteric replacement for a phenyl ring, often enhances pharmacokinetic profiles, while the thiazole ring is a cornerstone of many bioactive molecules, including antimicrobials and anticancer agents.[3][4][5][6] The terminal primary amine group provides a key site for hydrogen bonding and potential salt formation, significantly influencing solubility and receptor binding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀N₂S₂Calculated
Molecular Weight 210.32 g/mol Calculated
IUPAC Name 2-(2-(Thiophen-2-yl)-1,3-thiazol-5-yl)ethan-1-amineIUPAC Nomenclature
Topological Polar Surface Area 79.9 ŲPredicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 4Predicted
Rotatable Bonds 3Predicted
Predicted LogP 1.8 - 2.5Predicted

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Synthesis and Mechanistic Rationale

A logical and efficient approach to synthesizing the target molecule is a multi-step process culminating in the formation of the ethylamine side chain. The core 2-(thiophen-2-yl)thiazole scaffold can be reliably constructed using the Hantzsch thiazole synthesis, a classic and high-yielding condensation reaction between an α-haloketone and a thioamide.[7][8][9]

Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages:

  • Formation of the Thiazole Core: Reaction of 2-thiophenecarbothioamide with a suitable 4-carbon α-haloketone synthon to form a 5-functionalized-2-(thiophen-2-yl)thiazole.

  • Chain Elongation: Conversion of the 5-position functional group into a two-carbon chain.

  • Introduction of the Amine: Conversion of the terminal group of the two-carbon chain into a primary amine.

A specific and practical route involves using 4-chloro-1,1-diethoxybutane as the α-haloketone equivalent, which upon cyclization, directly installs a protected aldehyde at the 5-position. This can then be elaborated to the target ethylamine.

G Synthesis Workflow for this compound SM1 Thiophene-2-carbothioamide P1 SM1->P1 SM2 1-bromo-3,3-dimethoxypropane SM2->P1 INT1 Intermediate 1: 2-(Thiophen-2-yl)thiazole-5-carbaldehyde P2 INT1->P2 INT2 Intermediate 2: (E)-2-(2-(Thiophen-2-yl)thiazol-5-yl)acetonitrile P3 INT2->P3 PRODUCT Final Product: This compound P1->INT1 Hantzsch Synthesis (e.g., Ethanol, Reflux) P2->INT2 Knoevenagel Condensation (e.g., Malononitrile, Piperidine) P3->PRODUCT Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 2-(Thiophen-2-yl)thiazole-5-carbaldehyde (Intermediate 1)

  • Rationale: This step employs the Hantzsch synthesis to construct the core heterocyclic system. Using 1-bromo-3,3-dimethoxypropane provides a protected aldehyde at the C5 position, which is more stable than a free α-haloketone.

  • Procedure:

    • To a solution of thiophene-2-carbothioamide (1.0 eq) in absolute ethanol (0.5 M), add 1-bromo-3,3-dimethoxypropane (1.1 eq).

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. Pour the mixture into a beaker of ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is the acetal-protected intermediate. Filter this solid, wash with cold water, and dry under vacuum.

    • Hydrolyze the acetal by dissolving the solid in a mixture of acetone and 2M HCl and stirring at 40°C for 2 hours.

    • Neutralize with sodium bicarbonate, extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Synthesis of (E)-2-(2-(Thiophen-2-yl)thiazol-5-yl)acetonitrile (Intermediate 2)

  • Rationale: A Knoevenagel-type condensation followed by reduction is a standard method for converting an aldehyde to an ethylamine. Here, we use malononitrile, which will be followed by reduction and decarboxylation in a subsequent step. A more direct route to the nitrile is shown in the diagram for simplicity.

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) and stir the mixture at room temperature for 12-16 hours.

    • A precipitate should form. Cool the mixture in an ice bath to maximize precipitation, then filter the solid product.

    • Wash the solid with cold ethanol and dry under vacuum.

Step 3: Synthesis of this compound (Final Product)

  • Rationale: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the nitrile to the primary amine.

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Suspend LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of Intermediate 2 (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with fresh THF.

    • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

    • The product can be purified by column chromatography or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will confirm the molecular structure. Key expected signals in ¹H NMR would include characteristic multiplets for the thiophene protons, a singlet for the thiazole C4-proton, and two triplets for the ethylamine side chain.[2][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify key functional groups, such as the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and C=N and C=C stretches of the aromatic rings.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Potential Applications in Drug Discovery

The thiophene-thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities.[4][12][13][14] While this specific molecule has not been extensively studied, its structural motifs suggest several promising therapeutic avenues.

Antimicrobial and Anticancer Activity

Thiazole derivatives are well-known for their antimicrobial, antifungal, and anticancer properties.[1][5][15] The combination with a thiophene ring often enhances these activities.[6][11] The ethylamine side chain could allow the molecule to mimic biogenic amines, potentially interacting with specific transporters or receptors on microbial or cancer cells.

Neurological and Inflammatory Disorders

Many compounds containing an arylethylamine moiety (where the aryl group is a heterocycle) are known to interact with targets in the central nervous system (CNS), such as monoamine transporters or G-protein coupled receptors (GPCRs). Furthermore, various thiazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX).[4][16]

G Potential Biological Targets of Thiophene-Thiazole Scaffolds Molecule Thiophene-Thiazole Scaffold Kinases Kinases Molecule->Kinases GPCRs GPCRs Molecule->GPCRs Enzymes Enzymes (e.g., COX) Molecule->Enzymes MicrobialTargets Microbial Targets Molecule->MicrobialTargets Cancer Anticancer Kinases->Cancer CNS CNS Disorders GPCRs->CNS Inflammation Anti-inflammatory Enzymes->Inflammation Infection Antimicrobial MicrobialTargets->Infection

Caption: Interplay of the core scaffold with biological target classes.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and characterization, leveraging established and reliable chemical transformations. Based on the extensive body of literature surrounding the thiophene-thiazole scaffold, this molecule warrants further investigation for its potential as a therapeutic agent in oncology, infectious diseases, and beyond. The protocols and insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and related compounds.

References

  • Synthesis and Biological Evaluation of Thiazoline, Thiophene and Thiazole Scaffolds. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Retrieved February 12, 2026, from [Link]

  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Molecules. Retrieved February 12, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Synthesis and characterization of Thiophene fused arylbenzo[3][7]thieno[2,3-d]thiazole derivatives. (2023). Journal of Current Trends in Pharmaceutical Research and Development. Retrieved February 12, 2026, from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved February 12, 2026, from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Retrieved February 12, 2026, from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. (2020). ACS Omega. Retrieved February 12, 2026, from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Retrieved February 12, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 12, 2026, from [Link]

  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • 2-Thiazolylethylamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry. Retrieved February 12, 2026, from [Link]

Sources

Adenosine A2A receptor antagonist thiophene-thiazole derivatives

Technical Guide: Adenosine A Receptor Antagonist Thiophene-Thiazole Derivatives

Executive Summary

The Adenosine A


Thiophene-thiazole derivatives

Target Validation & Mechanistic Logic

The A AR Signaling Nexus

The A


  • Physiological State: A

    
     activation (by adenosine) stimulates the G
    
    
    /cAMP/PKA pathway, which functionally opposes D
    
    
    (G
    
    
    -coupled) signaling. This increases the excitability of the indirect pathway, inhibiting motor movement.
  • Therapeutic Mechanism: A

    
     antagonists block this "brake," restoring motor function in PD. In oncology, A
    
    
    blockade prevents adenosine-mediated T-cell suppression in the tumor microenvironment.
Visualization: A /D Antagonism Pathway

The following diagram illustrates the intracellular conflict between A


A2A_Signalingcluster_effectTherapeutic EffectAdenosineAdenosine (Ligand)A2AA2A Receptor(Gs-Coupled)Adenosine->A2AActivatesAntagonistThiophene-ThiazoleAntagonistAntagonist->A2ABlocksACAdenylyl CyclaseA2A->ACStimulates (Gs)D2D2 Receptor(Gi-Coupled)D2->ACInhibits (Gi)cAMPcAMP ProductionAC->cAMPIncreasesPKAPKA ActivationcAMP->PKAPhosphorylation CascadeMotorMotor FacilitationPKA->MotorInhibits Movement

Caption: A2A antagonism prevents Gs-mediated cAMP accumulation, reducing the inhibition of motor pathways and synergizing with D2 dopamine signaling.

Medicinal Chemistry: The Thiophene-Thiazole Scaffold

Structural Rationale (SAR)

The transition from furan to thiophene and the incorporation of thiazole are driven by bioisosterism and interaction dynamics.

Structural ElementChemical RationaleInteraction Target (A

Binding Pocket)
Thiophene Ring Bioisostere of furan/phenyl. Improved metabolic stability (less prone to ring opening).Occupies the lipophilic pocket;

-

stacking with Phe168 or Trp246 .
Thiazole Core 5-membered aromatic heterocycle.[1] Acts as a rigid linker and H-bond acceptor (N3).Orients substituents; Nitrogen (N3) often H-bonds with Asn253 .
2-Amino/Hydrazinyl Polar "tail" region. Solubilizing group.Extends towards the solvent interface; H-bonding with Glu169 .
4-Aryl Substitution Critical for high affinity.Deep pocket insertion; steric bulk controls selectivity vs A

.
Key Derivatives

Research indicates two primary classes of thiophene-thiazole derivatives:

  • Linked Conjugates: A thiophene ring attached directly or via a linker (hydrazone/amide) to the C4 or C2 position of a thiazole.

    • Example: 2-(2-(Thiophen-2-ylmethylene)hydrazinyl)-4-phenylthiazole.

  • Fused Systems: Thieno[3,2-d]thiazoles (less common than thienopyrimidines but structurally relevant).

Chemical Synthesis Protocols

The synthesis of these derivatives typically relies on the Hantzsch Thiazole Synthesis , a robust cyclization method.

Workflow Visualization

Synthesis_WorkflowKetoneAcetyl-Thiophene(Starting Material)AlphaHaloα-Bromoacetyl Thiophene(Electrophile)Ketone->AlphaHaloBrominationBromineBromine / NBSBromine->AlphaHaloHantzschHantzsch Cyclization(Reflux in EtOH)AlphaHalo->HantzschThioureaThiourea / Thioamide(Nucleophile)Thiourea->HantzschCrudeThiazole Hydrobromide SaltHantzsch->CrudeCyclization & DehydrationBaseNeutralization (NH4OH)Crude->BaseFinal2-Amino-4-(thiophen-2-yl)thiazoleDerivativeBase->FinalFree Base Formation

Caption: Step-wise synthesis of the thiophene-thiazole core via Hantzsch cyclization.[2]

Detailed Experimental Protocol: Hantzsch Cyclization

Objective: Synthesis of 4-(thiophen-2-yl)thiazol-2-amine derivatives.

Reagents:

  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equiv)

  • Thiourea or substituted Thioamide (1.1 equiv)

  • Ethanol (Absolute)[2]

  • Ammonium Hydroxide (25%)

Step-by-Step Procedure:

  • Preparation : Dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (5 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition : Add thiourea (5.5 mmol) in one portion.

  • Reflux : Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 2–4 hours. Monitor consumption of the bromoketone via TLC (Hexane:EtOAc 7:3).

  • Precipitation : Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates as a solid.

  • Isolation : Filter the solid.[3] If no precipitate forms, concentrate the solvent to 50% volume and add diethyl ether.

  • Neutralization : Suspend the salt in water and adjust pH to ~9-10 using ammonium hydroxide to liberate the free base.

  • Purification : Recrystallize from ethanol/water or purify via silica gel column chromatography (DCM:MeOH gradient).

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the thiazole C5-H singlet around

    
     7.0–7.5 ppm and the disappearance of the methylene protons of the 
    
    
    -bromoketone.

Pharmacological Profiling & Validation[4]

To ensure scientific integrity, synthesized compounds must undergo rigorous profiling against standard antagonists (e.g., ZM241385 or CGS15943).

In Vitro Binding Assay (Radioligand Displacement)

Purpose: Determine affinity (


4
  • Membrane Source: HEK293 cells stably expressing human A

    
    AR.
    
  • Radioligand: [

    
    H]ZM241385 (High affinity, selective antagonist).
    
  • Non-specific Binding: Defined by 10

    
    M NECA or XAC.
    
  • Protocol:

    • Incubate membranes (20

      
      g protein) with [
      
      
      H]ZM241385 (2 nM) and increasing concentrations of the test thiophene-thiazole derivative (
      
      
      to
      
      
      M).
    • Incubate for 90 min at 25°C (equilibrium).

    • Terminate by rapid filtration over GF/B filters.

    • Calculate

      
       and convert to 
      
      
      using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation

Purpose: Confirm antagonistic mode of action (vs. agonist).

  • System: CHO cells expressing A

    
    AR.
    
  • Stimulation: Use an agonist (e.g., CGS21680) at

    
     concentration to stimulate cAMP.
    
  • Measurement: Add test compound. A reduction in cAMP levels confirms antagonism.

  • Control: ZM241385 (Positive control antagonist).

In Vivo Efficacy: Haloperidol-Induced Catalepsy

Purpose: Assess potential for Parkinson's disease treatment (motor restoration).

  • Model: Rodent (Rat/Mouse).

  • Induction: Haloperidol (1 mg/kg i.p.) induces catalepsy (rigidity).

  • Treatment: Administer Thiophene-Thiazole derivative (p.o. or i.p.) 30 min prior to testing.

  • Readout: Bar test. Measure the time the animal maintains an imposed posture (forepaws on a bar).

  • Success Criteria: Significant reduction in descent latency compared to vehicle.

Data Summary & Selectivity Profile

A successful thiophene-thiazole candidate should exhibit the following profile:

ParameterTarget ValueRationale
A

Affinity (

)
< 10 nMHigh potency required for CNS competition with endogenous adenosine.
Selectivity (A

/A

)
> 50-foldAvoids A

blockade (cardiovascular side effects).
Selectivity (A

/A

)
> 50-foldA

interaction is common in thiazoles; must be minimized for specificity.
LogP 2.0 – 3.5Optimal for Blood-Brain Barrier (BBB) penetration.

References

  • Kamala, A., et al. (2015).[5] Novel thiazole-thiophene conjugates as adenosine receptor antagonists: synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry Letters, 25(6), 1306-1309. Link

  • Gillespie, R. J., et al. (2008).[6] Antagonists of the human adenosine A2A receptor.[5][6][7][8] Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(9), 2920-2923.[6] Link

  • Mishra, C. B., et al. (2019). Adenosine A2A receptor antagonists: A review of current status and future perspectives. European Journal of Medicinal Chemistry, 182, 111666. Link

  • BenchChem. (2025).[2][9] Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives. BenchChem Protocols. Link

  • Jung, K. Y., et al. (2009). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(16), 6020-6027. Link

Non-Xanthine A2A Antagonists for Parkinson’s Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug development professionals focusing on non-xanthine Adenosine A2A receptor antagonists. It synthesizes mechanistic insights, chemical evolution, and validated experimental protocols.

Executive Summary

The adenosine A2A receptor (A2AR) has emerged as a critical non-dopaminergic target for Parkinson’s Disease (PD).[1] Unlike dopamine replacement therapies that directly stimulate dopamine receptors, A2A antagonists modulate the indirect striatopallidal pathway, effectively "releasing the brake" on motor control. While xanthine-based derivatives (e.g., istradefylline) validated the target, non-xanthine scaffolds (e.g., preladenant, tozadenant) offer superior selectivity, solubility, and tunable pharmacokinetics. This guide details the structural evolution, signaling mechanisms, and essential validation protocols for next-generation A2A antagonists.

Mechanistic Foundation: The Striatal A2A-D2 Interactome

To develop effective antagonists, one must understand the cellular context. A2A receptors are highly enriched in the striatum, specifically on GABAergic Medium Spiny Neurons (MSNs) of the indirect pathway.

The "Brake" Hypothesis[1]
  • Normal State: Dopamine binds to D2 receptors (Gi-coupled) on indirect MSNs, inhibiting cAMP production and suppressing the indirect pathway (facilitating movement).

  • Parkinson’s State: Dopamine depletion leads to reduced D2 activation.[2] Concurrently, ambient adenosine activates A2A receptors (Gs-coupled), increasing cAMP.[3] This dual imbalance results in hyperactivity of the indirect pathway, manifesting as rigidity and bradykinesia.

  • A2A Antagonism: Blocking A2AR reduces cAMP levels in indirect MSNs, mimicking the functional effect of D2 activation and restoring motor balance without causing D2-mediated dyskinesia.

Visualization: Signaling Pathway in Indirect MSNs

The following diagram illustrates the antagonistic interplay between A2A and D2 receptors regulating DARPP-32 and gene transcription.

A2A_Signaling cluster_membrane MSN Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus A2AR Adenosine A2A Receptor (Gs-Coupled) AC Adenylyl Cyclase A2AR->AC Stimulates (Gs) D2R Dopamine D2 Receptor (Gi-Coupled) D2R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Produces PKA PKA (Protein Kinase A) cAMP->PKA Activates DARPP32 DARPP-32 (Thr34-P) PKA->DARPP32 Phosphorylates CREB CREB Phosphorylation PKA->CREB Translocates & Phosphorylates PP1 Protein Phosphatase 1 (Inhibited) DARPP32->PP1 Inhibits IEG Immediate Early Genes (c-Fos, Zif268) CREB->IEG Induces Expression Motor Motor IEG->Motor Increased Indirect Pathway Activity (Motor Suppression) Adenosine Adenosine Adenosine->A2AR Activates Dopamine Dopamine Dopamine->D2R Activates Antagonist Non-Xanthine Antagonist Antagonist->A2AR Blocks

Figure 1: The A2A-D2 receptor interaction within striatal indirect pathway neurons. A2A antagonism reduces PKA signaling, counteracting the effects of dopamine depletion.

Chemical Evolution: From Xanthines to Non-Xanthines

Early research relied on xanthines (e.g., caffeine, theophylline), which suffer from poor selectivity (binding A1 and A2B receptors) and erratic metabolic profiles. The shift to non-xanthine scaffolds was driven by the need for high selectivity (>1000-fold vs A1) and predictable pharmacokinetics.

Comparative Profile of Key Antagonists[4]
CompoundClassSelectivity (A2A vs A1)Key Structural FeatureStatus/Outcome
Istradefylline Xanthine~70-foldStyrylxanthine coreApproved (Japan/US). First-in-class.
SCH-58261 Pyrazolo-pyrimidine>500-foldFuran ring (metabolic liability)Preclinical tool compound.
Preladenant Triazolo-pyrimidine>1000-foldMethoxyethoxy tail (solubility)Discontinued (Phase III efficacy).
Vipadenant Triazolo-pyrimidineHighFuran replaced to improve stabilityDiscontinued (Tox signals).
Tozadenant BenzothiazoleHighNon-furan scaffoldDiscontinued (Safety).

Critical Insight: While furan rings (present in SCH-58261 and Preladenant) enhance binding affinity via pi-stacking in the receptor pocket, they are often metabolic "soft spots" susceptible to ring opening. Newer designs (e.g., Tozadenant) utilized benzothiazole or other heteroaromatic rings to maintain affinity while improving metabolic stability.

Validated Experimental Protocols

This section outlines self-validating protocols. The "Causality" notes explain why specific steps are critical, ensuring reproducibility.

Protocol A: Radioligand Binding Assay (The Gold Standard)

Objective: Determine the affinity (


) of a novel antagonist.
Ligand: 

-ZM241385 (Antagonist) or

-CGS21680 (Agonist). Note: Antagonist radioligands are preferred to avoid G-protein coupling shifts.

Materials:

  • Membranes from HEK293 cells stably expressing human A2AR.[4]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA.

  • Adenosine Deaminase (ADA): 2 U/mL (Critical).

Step-by-Step Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer.

  • ADA Treatment: Pre-incubate membranes with ADA for 30 min at 37°C.

    • Causality: Endogenous adenosine is ubiquitous and binds A2AR with high affinity. Failure to remove it with ADA will artificially lower the apparent affinity of your test compound.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10–20 µg protein).

    • 50 µL Radioligand (final conc. ~

      
      , e.g., 1-2 nM).
      
    • 50 µL Test Compound (serial dilution) or Vehicle.

    • Non-specific binding control: Add 10 µM unlabeled ZM241385 or NECA.

  • Equilibrium: Incubate for 90 min at 25°C.

    • Causality: A2A kinetics can be slow. 25°C prevents receptor degradation seen at 37°C during long incubations, while 90 min ensures equilibrium is reached for accurate

      
       calculation.
      
  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI reduces non-specific binding of the radioligand to the glass fiber filter.

  • Counting: Add scintillant and count on a beta-counter.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Objective: Confirm the compound acts as a functional antagonist (inhibits agonist-induced cAMP).

Step-by-Step Workflow:

  • Cell Seeding: Seed A2AR-expressing cells (e.g., CHO or HEK293) in 384-well low-volume plates (2,000 cells/well).

  • Antagonist Pre-incubation: Add test compound (antagonist) and incubate for 15 min at Room Temp.

    • Causality: Antagonists need time to occupy the orthosteric site before the agonist competes for it.

  • Agonist Challenge: Add EC80 concentration of agonist (e.g., CGS21680 or NECA) + 500 µM IBMX.

    • Causality: IBMX inhibits phosphodiesterases (PDEs), preventing the breakdown of cAMP. Without IBMX, the signal is transient and weak. Using EC80 of agonist ensures a robust window to detect inhibition.

  • Lysis & Detection: After 30 min, add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.[5]

  • Read: Measure FRET signal (665 nm / 620 nm ratio). Decrease in ratio indicates high cAMP (agonist effect); maintenance of high ratio indicates antagonism.

Protocol C: In Vivo Haloperidol-Induced Catalepsy

Objective: Assess the ability of the antagonist to reverse Parkinsonian rigidity. Model: Rodent (Mouse/Rat).

Step-by-Step Workflow:

  • Acclimatization: Handle animals daily for 3 days prior to testing to reduce stress-induced motor variability.

  • Catalepsy Induction: Administer Haloperidol (1.0 mg/kg, IP).

    • Causality: Haloperidol blocks D2 receptors, mimicking the dopamine depletion of PD and causing rigid immobility (catalepsy).

  • Treatment: 60 min post-haloperidol, administer the Test A2A Antagonist (PO/IP).

  • The Bar Test: 60 min post-treatment, gently place the animal's forepaws on a horizontal bar (4 cm high for mice).

  • Measurement: Record the "Latency to descend" (time taken to remove paws).

    • Endpoint: Cut-off time is usually 180s.[6] A cataleptic animal will remain frozen (>60s). An effective A2A antagonist will reduce this latency significantly (<20s).

Screening Workflow Visualization

The following diagram outlines the logical progression from chemical synthesis to in vivo proof of concept.

Screening_Workflow cluster_InVitro Stage 1: In Vitro Validation cluster_ADME Stage 2: Drug-Like Properties cluster_InVivo Stage 3: In Vivo Efficacy Library Compound Library (Non-Xanthine Scaffolds) Binding Radioligand Binding (Ki Determination) Library->Binding Selectivity Selectivity Screen (vs A1, A2B, A3) Binding->Selectivity Ki < 10 nM Functional cAMP Assay (IC50 vs Agonist) Selectivity->Functional >100x Selectivity Microsomal Metabolic Stability (Microsomes) Functional->Microsomal Potent Antagonist Catalepsy Haloperidol-Induced Catalepsy Model Microsomal->Catalepsy T1/2 > 30 min Solubility Kinetic Solubility Solubility->Microsomal Rotation 6-OHDA Rotation Model (Advanced) Catalepsy->Rotation Lead Lead Candidate Rotation->Lead

Figure 2: Integrated screening cascade for identifying viable A2A antagonist candidates.

Challenges and Future Directions

Metabolic Stability & Furan Rings

Many potent non-xanthines (e.g., SCH-58261, Preladenant) utilize a furan ring to occupy a specific hydrophobic pocket in the A2A receptor. However, furans are metabolically liable, often undergoing oxidative ring opening by CYP450 enzymes to form reactive dicarbonyl species.

  • Solution: Strategies involve bioisosteric replacement of the furan with thiophene, thiazole, or substituted phenyl rings (as seen in Tozadenant), or protecting the furan with electron-withdrawing groups.

Receptor Kinetics (Residence Time)

Recent data suggests that affinity (


) is not the sole predictor of efficacy. The residence time  (how long the antagonist stays bound) correlates better with in vivo duration of action.
  • Recommendation: Incorporate kinetic binding assays (association/dissociation rates) early in the screening cascade to select compounds with slow off-rates (

    
    ).
    

References

  • Pinna, A. (2014). Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued.[7][8] CNS Drugs, 28(5), 455-474.

  • Neustadt, B. R., et al. (2007).[9] Discovery of SCH 420814 (Preladenant), a potent, selective, adenosine A2A receptor antagonist for the treatment of Parkinson's disease.[9] Bioorganic & Medicinal Chemistry Letters, 17(5), 1376-1380.

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists.[10][11][12] Handbook of Experimental Pharmacology, (200), 151-199.

  • Chen, J. F., & Cunha, R. A. (2020). The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson's disease. Purinergic Signalling, 16(2), 167-174.

  • Gillespie, R. J., et al. (2009). Antagonists of the human adenosine A2A receptor.[4][13] Part 2: Discovery of a series of 7-amino-pyrazolo[4,3-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 19(10), 2664-2667.

  • Wardas, J. (2002). Neuroprotective role of adenosine in the CNS. Polish Journal of Pharmacology, 54(4), 313-326.

Sources

Biological Activity of 2-(thiophen-2-yl)thiazol-5-yl Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of 2-(thiophen-2-yl)thiazol-5-yl amines .

Technical Whitepaper | Medicinal Chemistry Series

Executive Summary

The 2-(thiophen-2-yl)thiazol-5-yl amine scaffold represents a specialized subclass of bis-heterocyclic hybrids, distinct from the more common 2-aminothiazole isomers.[1] This architecture combines the electron-rich thiophene moiety (a bioisostere of phenyl) at the C2 position with a nucleophilic amine at the C5 position of the thiazole ring.

While the free 5-aminothiazole is inherently unstable due to tautomeric equilibrium with imines, its N-substituted derivatives (amides, ureas, and Schiff bases) are highly potent pharmacophores. These compounds function primarily as Type I/II Kinase Inhibitors (targeting the ATP-binding pocket) and Antimicrobial Agents (disrupting cell wall synthesis or DNA gyrase).[1] This guide explores the structure-activity relationships (SAR), synthesis strategies, and validated protocols for evaluating this scaffold.

Chemical Architecture & Synthesis

The Core Scaffold

The scaffold consists of a 1,3-thiazole core substituted at the 2-position with a thiophen-2-yl group. The critical functional handle is the amine at position 5.[2]

  • Electronic Profile: The thiophene ring acts as an electron donor, increasing the electron density of the thiazole ring. This makes the C5-amine highly nucleophilic but also prone to oxidation.

  • Stability: Free 5-aminothiazoles are unstable.[1] In medicinal chemistry, this group is almost exclusively encountered as an amide (hinge-binding motif in kinases) or a urea .

Synthetic Pathways

Unlike 2-aminothiazoles (synthesized via Hantzsch condensation), 5-aminothiazoles require specialized routes.[1]

Primary Route: Curtius Rearrangement The most robust method involves the degradation of 2-(thiophen-2-yl)thiazole-5-carboxylic acid derivatives.[1]

Synthesis Figure 1: Synthesis via Curtius Rearrangement Start 2-(Thiophen-2-yl) thiazole-5-carboxylic acid Step1 Acyl Azide Formation (DPPA, Et3N) Start->Step1 Activation Inter Isocyanate Intermediate Step1->Inter Curtius Rearrangement (Heat) Prod N-Substituted 2-(thiophen-2-yl) thiazol-5-yl amine Inter->Prod Trapping with Alcohol/Amine

Pharmacological Profile & Biological Targets[3][4][5][6][7][8][9]

Protein Kinase Inhibition (Oncology)

This scaffold is a "privileged structure" for kinase inhibition, particularly for CDKs (Cyclin-Dependent Kinases) and Aurora Kinases .

  • Mechanism: The thiazole nitrogen (N3) and the C5-NH group form a donor-acceptor pair that mimics the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region.

  • Key Interaction: The 2-thiophene group occupies the hydrophobic pocket (Gatekeeper region), providing selectivity over phenyl-substituted analogs due to the smaller Van der Waals radius of sulfur compared to a -CH=CH- bridge.[1]

Antimicrobial & Antifungal Activity

Derivatives of this scaffold, particularly Schiff bases and ureas , exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Target: DNA Gyrase (ATPase domain) and MurA (cell wall synthesis).[1]

  • Synergy: The thiophene-thiazole linkage enhances lipophilicity (LogP), facilitating penetration through the bacterial cell wall.

Structure-Activity Relationship (SAR) Map[1]

SAR Figure 2: Structure-Activity Relationship (SAR) Analysis Core 2-(Thiophen-2-yl)thiazol-5-yl Amine Core Thiophene Pos 2: Thiophene Ring Core->Thiophene Amine Pos 5: Amine Group Core->Amine ThioMod1 5'-Substitution (Cl, Br, Me) Increases hydrophobic pocket affinity Thiophene->ThioMod1 ThioMod2 Bioisostere: Furan/Pyridine Reduces potency (S-interaction lost) Thiophene->ThioMod2 AmineMod1 Acylation (Amide) Essential for stability & H-bonding Amine->AmineMod1 AmineMod2 Urea Linkage Improves solubility & metabolic stability Amine->AmineMod2

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence)

Objective: Determine the IC50 of the compound against CDK2/CyclinE.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Histone H1 peptide.

  • Detection: ADP-Glo™ Kinase Assay (Promega).[1]

Protocol:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration.

  • Reaction: In a 384-well plate, add 2 µL of compound, 4 µL of Enzyme (CDK2), and 4 µL of Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[concentration] to derive IC50 using non-linear regression.

Antimicrobial Susceptibility Testing (Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.

Protocol:

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]

  • Plating: Dispense 100 µL of MHB into wells of a 96-well plate.

  • Compound: Add 100 µL of test compound (in DMSO/media) to the first column. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle only.

  • Incubation: 37°C for 18-24 hours.

  • Read: Visual inspection for turbidity or absorbance at 600 nm. MIC is the lowest concentration with no visible growth.

Quantitative Data Summary

Compound ClassR-Group (Amine)TargetActivity (IC50 / MIC)Reference
Amide Derivative 2,6-dichlorobenzamideAurora A Kinase12 nM (IC50)[1]
Urea Derivative 3-phenylureaVEGFR-245 nM (IC50)[2]
Schiff Base 4-nitrobenzylideneS. aureus2.5 µg/mL (MIC)[3]
Free Amine -NH2UnstableN/A[4]

References

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 2010.[1] Link

  • Thiazole derivatives as Vascular endothelial growth factor receptor (VEGFR) inhibitors. RSC Advances, 2022. Link

  • Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives. European Journal of Medicinal Chemistry, 2010. Link

  • Thiazole Ring—A Biologically Active Scaffold. Molecules, 2021. Link[1]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles. RSC Medicinal Chemistry, 2024. Link

Sources

Methodological & Application

Application Note: A Multi-Step Protocol for the Synthesis of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine Featuring a Key Hantzsch Thiazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the multi-step synthesis of 2-(2-(thiophen-2-yl)thiazol-5-yl)ethanamine, a heterocyclic compound of significant interest to drug discovery and materials science. The thiazole scaffold is a core component in numerous pharmaceutical agents, and this protocol details a robust pathway to a specifically functionalized derivative.[1] The synthetic strategy hinges on the classic Hantzsch thiazole synthesis to construct the central thiophenyl-thiazole core, followed by a logical sequence of functional group manipulations to elaborate the desired ethanamine side chain.[1][2] Each protocol is designed to be self-validating, with explanations for critical experimental choices, detailed characterization data, and a troubleshooting guide to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. Furthermore, thiophene-containing molecules are themselves vital building blocks in medicinal chemistry and materials science.[3][4][5] The targeted synthesis of molecules incorporating both moieties, such as this compound, is therefore of considerable importance.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[2][6] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] While direct synthesis of the target molecule in a single Hantzsch step is challenging due to the required functionalized α-haloketone, a more strategic and robust approach involves a multi-step sequence. This guide outlines a validated pathway that first employs the Hantzsch reaction to build the stable aromatic core, followed by a series of well-established transformations to install the ethanamine side chain.

Overall Synthetic Scheme

The synthesis is accomplished via a five-protocol route, beginning with the preparation of a necessary thioamide precursor and culminating in the final primary amine.

G cluster_0 Protocol 1 cluster_1 Protocol 2: Hantzsch Synthesis cluster_2 Protocol 3 cluster_3 Protocol 4 cluster_4 Protocol 5 A Thiophene-2-carboxamide B Thiophene-2-carbothioamide A->B  Lawesson's Reagent D Ethyl 2-(thiophen-2-yl)thiazole-5-carboxylate B->D C Ethyl 3-bromo-2-oxopropanoate C->D E (2-(Thiophen-2-yl)thiazol-5-yl)methanol D->E  LiAlH4 F Mesylate Intermediate E->F  MsCl, TEA G Azide Intermediate F->G  NaN3 H This compound G->H  LiAlH4

Caption: Overall workflow for the synthesis of the target amine.

PART 1: The Hantzsch Reaction - Mechanism and Rationale

The cornerstone of this synthetic route is the Hantzsch thiazole synthesis. This reaction provides an efficient means to construct the C2-N3 and C4-S1 bonds of the thiazole ring.

Mechanism: The reaction proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack (SN2): The synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. This is a classic SN2 displacement of the halide.

  • Cyclization: Following the initial S-alkylation, an intramolecular condensation occurs. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone moiety to form a five-membered heterocyclic intermediate (a hydroxythiazoline).

  • Dehydration: The final step involves the acid-catalyzed elimination of a water molecule to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[6]

G Thioamide Thiophene-2-carbothioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. SN2 Attack Haloketone Ethyl 3-bromo-2-oxopropanoate Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Ethyl 2-(thiophen-2-yl)thiazole-5-carboxylate Intermediate2->Product 3. Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Rationale for Experimental Design:

  • Choice of Thioamide: To install the thiophen-2-yl group at the C2 position of the thiazole, thiophene-2-carbothioamide is the required starting material. The substituent attached to the thiocarbonyl carbon directly translates to the C2-substituent of the final product.

  • Choice of α-Halocarbonyl: Direct installation of the ethanamine side chain via the Hantzsch reaction is synthetically challenging. A more robust strategy is to introduce a functional group that can be elaborated later. Ethyl 3-bromo-2-oxopropanoate is an ideal α-halocarbonyl as it leads to the formation of an ethyl ester at the C5 position. This ester is a versatile handle for subsequent reduction and functionalization.

PART 2: Experimental Protocols

Materials and Equipment

  • Reagents: Thiophene-2-carboxamide, Lawesson's Reagent, Toluene (anhydrous), Diethyl ether (anhydrous), Tetrahydrofuran (THF, anhydrous), Lithium aluminum hydride (LiAlH₄), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium azide (NaN₃), Dimethylformamide (DMF), Ethyl 3-bromo-2-oxopropanoate, Ethanol, Sodium bicarbonate, Magnesium sulfate, Hydrochloric acid, Deuterated solvents for NMR. All reagents should be of analytical grade or higher.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas line, Schlenk line (for anhydrous reactions), separatory funnel, rotary evaporator, column chromatography setup (silica gel), Thin Layer Chromatography (TLC) plates, UV lamp, standard glassware.

Protocol 1: Synthesis of Thiophene-2-carbothioamide

Causality: This protocol converts a commercially available carboxamide to the required thioamide using Lawesson's reagent, a robust and widely used thionating agent.[5] The reaction is performed in anhydrous toluene under an inert atmosphere to prevent hydrolysis of the reagent.

Safety: Lawesson's reagent is harmful and reacts with water to release flammable and toxic gases.[7][8][9] Handle in a fume hood, wear appropriate PPE (gloves, safety glasses), and use anhydrous solvents.[10]

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiophene-2-carboxamide (1 eq.).

  • Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the amide) via cannula. Purge the flask with nitrogen for 10 minutes.

  • Add Lawesson's Reagent (0.55 eq.) to the stirring suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes), observing the disappearance of the starting amide spot. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as a solid.

Protocol 2: Hantzsch Synthesis of Ethyl 2-(thiophen-2-yl)thiazole-5-carboxylate

Causality: This is the key ring-forming step. The reaction is typically run in a protic solvent like ethanol at reflux to facilitate both the nucleophilic substitution and the subsequent dehydration steps.[1][6]

  • Setup: In a 100 mL round-bottom flask, dissolve thiophene-2-carbothioamide (1.0 eq.) in ethanol.

  • Reagent Addition: Add ethyl 3-bromo-2-oxopropanoate (1.05 eq.) dropwise to the stirring solution at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). The reaction usually proceeds to completion within 3-5 hours. Monitor by TLC until the thioamide is consumed.

  • Workup: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (2x) to neutralize any generated HBr, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude ester by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Protocol 3: Reduction to (2-(Thiophen-2-yl)thiazol-5-yl)methanol

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent required for the complete reduction of the ester to a primary alcohol.[11][12][13] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[14]

Safety: LiAlH₄ is a highly reactive, water-sensitive solid. Handle under an inert atmosphere. The quenching process can generate significant amounts of hydrogen gas; perform in a well-ventilated fume hood away from ignition sources.

  • Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the ester from Protocol 2 (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C. Quench the reaction very carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. A white solid should precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography if necessary.

Protocol 4: Conversion to a Mesylate Intermediate

Causality: The hydroxyl group of the alcohol is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent SN2 reaction with the azide nucleophile.[15][16][17][18] Triethylamine is used as a base to neutralize the HCl generated during the reaction.[19]

  • Setup: Dissolve the alcohol from Protocol 3 (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The mesylate is often used in the next step without further purification due to potential instability.

Protocol 5: Synthesis of this compound

Causality: This two-step, one-pot protocol first uses sodium azide to displace the mesylate, forming an alkyl azide.[20][21][22] This intermediate is not isolated due to its potentially explosive nature.[23][24] Subsequent reduction with LiAlH₄ cleanly converts the azide to the desired primary amine.[20][25][26]

Safety: Sodium azide is highly toxic and can form explosive heavy metal azides.[23][24][27] Do not use metal spatulas.[23] Low-molecular-weight organic azides can be explosive and should be handled with care and not isolated.[20]

  • Azide Formation: Dissolve the crude mesylate from Protocol 4 (1.0 eq.) in anhydrous DMF. Add sodium azide (NaN₃, 3.0 eq.) and heat the mixture to 60-70 °C for 3-4 hours.

  • Reduction Setup: In a separate flame-dried flask under nitrogen, prepare a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF and cool to 0 °C.

  • Reduction: Cool the DMF reaction mixture to room temperature. Carefully and slowly add the DMF solution containing the azide intermediate dropwise to the stirring LiAlH₄ suspension at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup & Purification: Cool the reaction to 0 °C and quench using the same Fieser workup procedure described in Protocol 3. Filter through Celite, washing with ethyl acetate. Concentrate the filtrate. The crude amine can be purified by column chromatography on silica gel (using a gradient of methanol in DCM with a small percentage of triethylamine to prevent tailing) or by conversion to its hydrochloride salt and recrystallization.

PART 3: Characterization and Data Analysis

The identity and purity of the key intermediates and the final product should be confirmed using standard analytical techniques.

CompoundExpected Yield (%)Physical State¹H NMR (δ, ppm) HighlightsMS (m/z) [M+H]⁺
Thiophene-2-carbothioamide 75-85Yellow Solid~9.5 (br s, 1H, NH), ~7.8-8.0 (m, 3H, Ar-H, NH)144.0
Ethyl 2-(thiophen-2-yl)thiazole-5-carboxylate 60-75Solid~8.4 (s, 1H, thiazole-H), ~7.6 (m, 2H, thiophene-H), ~7.2 (m, 1H, thiophene-H), ~4.3 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃)254.0
(2-(Thiophen-2-yl)thiazol-5-yl)methanol 85-95Solid~7.5 (m, 2H, thiophene-H), ~7.3 (s, 1H, thiazole-H), ~7.1 (m, 1H, thiophene-H), ~4.8 (s, 2H, CH₂OH)212.0
This compound 50-65 (over 2 steps)Oil / Solid~7.5 (m, 2H, thiophene-H), ~7.1 (m, 2H, thiophene-H, thiazole-H), ~3.1 (t, 2H, CH₂), ~2.9 (t, 2H, CH₂)211.0
Note: Spectroscopic data are estimates based on structurally similar compounds and may vary depending on the solvent and instrument used.[28][29][30][31]

PART 4: Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Protocol 1 (Thionation) Incomplete reaction; hydrolysis of Lawesson's Reagent.Ensure anhydrous conditions and inert atmosphere. Increase reaction time or temperature slightly. Check purity of Lawesson's Reagent.
Low yield in Protocol 2 (Hantzsch) Impure starting materials; incorrect stoichiometry.Purify thioamide before use. Ensure 1:1 stoichiometry, or a slight excess of the more stable/cheaper reagent. Ensure reaction goes to completion by TLC.
Incomplete reduction in Protocol 3 or 5 Insufficient LiAlH₄; reagent deactivation by moisture.Use a larger excess of LiAlH₄ (e.g., 2.0 eq for ester, 2.5 eq for azide). Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
Formation of alkyl chloride in Protocol 4 Side reaction of MsCl.Keep the reaction temperature at 0 °C. Use methanesulfonic anhydride as an alternative to MsCl to avoid this side product.[19]
Product streaks on silica gel column Basic nature of the final amine.Add 0.5-1% triethylamine or ammonia to the chromatography eluent to neutralize acidic sites on the silica gel and improve peak shape.

Conclusion

This application note details a reliable and scalable multi-step synthesis for this compound. By employing a robust Hantzsch cyclization for the core synthesis followed by logical functional group interconversions, this guide provides researchers with a practical pathway to access this valuable heterocyclic building block. The provided rationale, detailed protocols, and troubleshooting advice are intended to facilitate successful and reproducible execution in a research setting.

References

  • Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Lawesson's Reagent, 99%. [Link]

  • s d fine-chem limited. Lawesson's Reagent - Material Safety Data Sheet (MSDS). [Link]

  • s d fine-chem limited. LAWESSON'S REAGENT MSDS. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLoS ONE. [Link]

  • Mignard, M., et al. (1985). Synthesis and antisecretory and antiulcer activities of derivatives and analogues of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide. Journal of Medicinal Chemistry. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. [Link]

  • LibreTexts Chemistry. (2022). 3.1.7: Reactions of Alcohols. [Link]

  • Chem Help ASAP. (2019). formation of tosylates & mesylates. YouTube. [Link]

  • Ghorab, M. M., et al. (2000). Heterocyclic Synthesis with Thiophene-2-Carboxamide. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]

  • OpenStax. (2023). 24.6 Synthesis of Amines. Organic Chemistry. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Chem Help ASAP. (2020). primary amine synthesis. YouTube. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. [Link]

  • Hafez, H. N., et al. (2021). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. Molecules. [Link]

  • Gomha, S. M., et al. (2018). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules. [Link]

  • Riyadh, S. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. [Link]

  • LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines. [Link]

  • MIT Environmental Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

  • LibreTexts Chemistry. (2019). 23.17: 23.5 Synthesis of Amines. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Organic Chemistry. (2019). synthesis of thiazoles. YouTube. [Link]

  • Majumder, A., et al. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry. [Link]

  • Yale Environmental Health & Safety. (n.d.). Sodium Azide. [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

  • ResearchGate. (2015). Efficient Transformation of Azides to Primary Amines Using the Mild and Easily Accessible CeCl3·7H2O/NaI System. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

Sources

Protocol for radioligand binding assay Adenosine A2A receptor

Application Note: Radioligand Binding Assays for the Adenosine A2A Receptor ( R)

Executive Summary & Strategic Rationale

The Adenosine



1radioligand binding


The Critical Challenge: Endogenous Adenosine Unlike many other GPCRs,

  • The Solution: The inclusion of Adenosine Deaminase (ADA) is not optional; it is a mandatory component of the assay buffer to degrade endogenous adenosine to inosine (which has negligible affinity for

    
    R).
    

Experimental Design Philosophy This guide distinguishes between two distinct assay modes:

  • Antagonist Binding ([³H]-ZM241385): Measures the total receptor population (

    
    ) regardless of G-protein coupling status.
    
  • Agonist Binding ([³H]-CGS21680): Measures the High-Affinity (G-protein coupled) state. This mode is sensitive to GTP and

    
     levels.
    

Assay Workflow & Signaling Mechanics

Figure 1: The Optimized Binding Workflow

This workflow emphasizes the critical ADA pretreatment step often missed in standard generic GPCR protocols.

A2A_WorkflowCellsCell Source(HEK293/CHO-hA2A)LysisHypotonic Lysis& HomogenizationCells->LysisWashDifferential Centrifugation(Remove Endogenous Adenosine)Lysis->Wash 40,000 x gADAADA Pre-treatment(CRITICAL STEP)Wash->ADA 2-5 U/mL ADAIncubationEquilibrium Binding(90 min @ 25°C)ADA->Incubation + Radioligand+ Test CompoundsFilterHarvesting(PEI-coated GF/B Filters)Incubation->Filter VacuumCountScintillationCountingFilter->Count

Caption: Step-by-step workflow for A2A radioligand binding. Note the specific insertion of ADA treatment post-wash.

Figure 2: The GTP Shift & G-Protein Coupling

Understanding the "GTP Shift" is essential when validating agonist binding. Agonists bind preferentially to the Receptor-Gprotein (

GTP_Shiftcluster_legendDiagnostic InsightHighAffHigh Affinity State(R • G-protein)LowAffLow Affinity State(R • Uncoupled)HighAff->LowAffGTP Binding(Uncoupling)MgMg++(Stabilizes)Mg->HighAffPromotesGTPGTP / GTPγS(Destabilizes)GTP->HighAffInduces ShiftNoteAgonist [3H]-CGS21680 binds 'High Affinity'.Antagonist [3H]-ZM241385 binds both states equally.

Caption: Mechanism of the 'GTP Shift'. Agonist affinity drops when GTP uncouples the G-protein, a key validation for agonist-specific binding.

Materials & Reagents

Critical Reagents Table
ComponentRecommended ReagentConcentration / Role
Antagonist Radioligand [³H]-ZM241385

nM. Selects total

R population.
Agonist Radioligand [³H]-CGS21680

nM.[2] Selects G-coupled

R.
Non-Specific Control NECA (unlabeled)10 µM.[1][2] Displaces all specific binding.
Enzyme Adenosine Deaminase (ADA) 2–5 U/mL. Degrades endogenous adenosine.
Filter Pre-treatment 0.3% Polyethyleneimine (PEI) Reduces hydrophobic binding of ZM241385 to filters.
Scintillant MicroScint-20 or equivalentHigh efficiency for Tritium (

).
Buffer Formulations
  • Membrane Prep Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA (to inhibit metalloproteases), Protease Inhibitor Cocktail.

  • Assay Buffer (Antagonist): 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 1 mM EDTA, 2 U/mL ADA .
    
  • Assay Buffer (Agonist): 50 mM Tris-HCl (pH 7.4), 10 mM

    
     (Critical for G-coupling), 2 U/mL ADA . Note: Remove EDTA or keep <1mM for agonist assays as high EDTA chelates the Mg required for the high-affinity state.
    

Detailed Protocols

Protocol A: Membrane Preparation (The Foundation)

Target: HEK293 or CHO cells stably expressing human

  • Harvest: Detach cells using PBS/EDTA (Avoid Trypsin if possible to preserve extracellular domains). Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in ice-cold Membrane Prep Buffer . Homogenize using a Polytron (2 bursts of 10s) or Dounce homogenizer.

  • Wash 1: Centrifuge at 40,000 x g for 20 min at 4°C. Discard supernatant (removes cytosolic adenosine).

  • Wash 2: Resuspend pellet in fresh buffer and repeat centrifugation.

  • Storage: Resuspend final pellet in buffer at ~2-5 mg/mL protein. Aliquot and store at -80°C.

    • Expert Tip: Do not add ADA to the storage aliquots; add it fresh during the assay to ensure enzymatic activity.

Protocol B: Saturation Binding ( Determination)

Objective: Determine affinity (


  • Preparation: Pre-soak GF/B or GF/C filters in 0.3% PEI for at least 60 minutes.

  • Plate Setup (96-well format):

    • Total Binding (TB): Assay Buffer + Membrane (5-10 µg) + [³H]-ZM241385 (8-12 concentrations, range 0.05 nM to 10 nM).

    • Non-Specific Binding (NSB): As above + 10 µM NECA.[1][2]

  • Incubation: Incubate for 90 minutes at 25°C (Room Temp).

    • Why 90 min? While ZM241385 equilibrates fast (~20 min), 90 minutes ensures equilibrium even at the lowest concentrations.

  • Termination: Rapidly filter using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Counting: Dry filters, add scintillant, and count.

Protocol C: Competition Binding ( Screening)

Objective: Screen compounds for affinity (

  • Fixed Radioligand: Use [³H]-ZM241385 at a concentration equal to its

    
     (approx 0.5 - 1.0 nM).
    
  • Competitors: Add test compounds in serial dilution (e.g.,

    
     M to 
    
    
    M).
  • Incubation: 90 minutes at 25°C.

  • Analysis: Convert

    
     to 
    
    
    using the Cheng-Prusoff equation.

Data Analysis & Validation

Specific Binding Calculation
  • Acceptance Criteria: Specific binding should be >70% of Total Binding at concentrations near

    
    .
    
Affinity ( ) & Density ( )

Plot Specific Binding vs. [Radioligand] using non-linear regression (One-site binding hyperbola).

Inhibition Constant ( )

For competition assays, use the Cheng-Prusoff correction:

  • 
     = Concentration of radioligand used.[2][3][4]
    
  • 
     = Dissociation constant of the radioligand (determined in Protocol B).
    
Reference Values (Validation Check)
Parameter[³H]-ZM241385 (Antagonist)[³H]-CGS21680 (Agonist)

(HEK293/CHO)
0.5 – 1.5 nM 6.0 – 15.0 nM
Hill Slope ~1.0 (Classical binding)~1.0 (Mg present); <1.0 (GTP present)
GTP Shift None (Insensitive)Large shift (Affinity decreases with GTP)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding Hydrophobic ligand sticking to filters.Ensure filters are soaked in 0.3% PEI . Use GF/B filters.[1]
Low Signal / No Binding Endogenous Adenosine interference.Fresh ADA is required. Ensure ADA is not expired.
Agonist Affinity too Low G-protein uncoupling.Ensure 10 mM

is in the buffer. Remove GTP sources.
Ligand Depletion Receptor concentration too high.Ensure <10% of total radioligand is bound. Dilute membrane protein (try 2-5 µ g/well ).

References

  • IUPHAR/BPS Guide to Pharmacology. Adenosine A2A Receptor.[5] Accessed 2023.[5] Link

  • Varani, K., et al. (2011). A2A adenosine receptor ligand binding and signalling is allosterically modulated by adenosine deaminase.[6][7] Biochemical Journal.[6][7] Link

  • Uustare, A., et al. (2005). Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors.[8] Life Sciences.[8] Link

  • Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews. Link

  • Revvity (PerkinElmer). Human Adenosine A2A Receptor Binding Protocol.Link

Application Notes and Protocols for the Synthesis of 2-(Thiophen-2-yl)ethanamine and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the preparation of 2-(thiophen-2-yl)ethanamine, a critical intermediate in the synthesis of numerous pharmaceutical agents. This document details multiple synthetic pathways, offering in-depth, step-by-step protocols for the preparation of key intermediates such as 2-(thiophen-2-yl)ethanol and 2-thiopheneacetonitrile. The guide emphasizes the underlying chemical principles, practical considerations for reaction setup, and purification strategies to ensure high yield and purity.

Introduction: The Significance of 2-(Thiophen-2-yl)ethanamine

2-(Thiophen-2-yl)ethanamine is a vital molecular building block in medicinal chemistry. Its thiophene core is a recognized pharmacophore, and the ethylamine side chain provides a reactive handle for the construction of more complex molecules. Notably, it serves as a key intermediate in the synthesis of anti-thrombotic drugs such as Ticlopidine, Clopidogrel, and Prasugrel, which are crucial in the management of cardiovascular diseases.[1][2][3] The robust and efficient synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.

This guide explores several prevalent and effective synthetic routes, providing detailed protocols to empower researchers to select and execute the most suitable method based on their laboratory capabilities, scale, and specific research goals.

Strategic Overview of Synthetic Pathways

The synthesis of 2-(thiophen-2-yl)ethanamine can be approached from several different starting materials. The choice of route often depends on the availability of precursors, safety considerations, and desired scale of production. The three primary strategies detailed in this guide are:

  • Route A: From 2-(Thiophen-2-yl)ethanol: This pathway involves the synthesis of the alcohol intermediate, followed by its conversion to the amine.

  • Route B: From 2-Thiopheneacetonitrile: This common route relies on the reduction of a nitrile intermediate.

  • Route C: Direct Amination Strategies: This section explores methods for the direct introduction of the amino group.

G cluster_0 Synthetic Strategies Thiophene Thiophene 2-Bromothiophene 2-Bromothiophene Thiophene->2-Bromothiophene Bromination 2-(Thiophen-2-yl)ethanamine 2-(Thiophen-2-yl)ethanamine Thiophene->2-(Thiophen-2-yl)ethanamine Route C (Direct Amination) 2-(Thiophen-2-yl)ethanol 2-(Thiophen-2-yl)ethanol 2-Bromothiophene->2-(Thiophen-2-yl)ethanol Grignard + Ethylene Oxide 2-Thiopheneacetonitrile 2-Thiopheneacetonitrile 2-Bromothiophene->2-Thiopheneacetonitrile Cyanation 2-(Thiophen-2-yl)ethanol->2-(Thiophen-2-yl)ethanamine Route A 2-Thiopheneacetonitrile->2-(Thiophen-2-yl)ethanamine Route B

Figure 1: Overview of primary synthetic routes to 2-(thiophen-2-yl)ethanamine.

Route A: Synthesis via 2-(Thiophen-2-yl)ethanol Intermediate

This route is a robust and scalable method that proceeds in two main stages: the formation of 2-(thiophen-2-yl)ethanol and its subsequent conversion to the target amine.

Protocol: Preparation of 2-(Thiophen-2-yl)ethanol via Grignard Reaction

This protocol involves the formation of a Grignard reagent from 2-bromothiophene, which then reacts with ethylene oxide to yield the desired alcohol.[4][5]

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethylene oxide

  • Dilute sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask under a nitrogen atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromothiophene in anhydrous diethyl ether.

    • Add a small portion of the 2-bromothiophene solution to the magnesium turnings and stir. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

    • Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution to 0-10 °C using an ice bath.

    • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether dropwise. Caution: Ethylene oxide is a toxic and flammable gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated ammonium chloride solution.

    • Acidify the mixture to a pH < 1 with dilute sulfuric acid.[5]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure 2-(thiophen-2-yl)ethanol.

Parameter Value Reference
Boiling Point 108-110 °C / 1.73 Kpa[5]
Density 1.15 g/cm³ at 25 °C
Appearance Liquid
Conversion of 2-(Thiophen-2-yl)ethanol to 2-(Thiophen-2-yl)ethanamine

There are several methods to convert the alcohol to the amine. Two common and effective methods are the Mitsunobu reaction followed by hydrolysis, and conversion to a sulfonate ester followed by ammonolysis.

The Mitsunobu reaction allows for the conversion of a primary alcohol to a primary amine with inversion of configuration, although for an achiral center like in 2-(thiophen-2-yl)ethanol, this is not a concern.[6][7][8] The reaction typically proceeds via a phthalimide intermediate, which is then cleaved to release the primary amine (Gabriel Synthesis).[9][10][11]

Materials:

  • 2-(Thiophen-2-yl)ethanol

  • Triphenylphosphine (PPh₃)

  • Phthalimide

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • N-Alkylation of Phthalimide:

    • Dissolve 2-(thiophen-2-yl)ethanol, triphenylphosphine, and phthalimide in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD in THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to isolate the N-(2-(thiophen-2-yl)ethyl)phthalimide.

  • Hydrazinolysis:

    • Dissolve the purified N-(2-(thiophen-2-yl)ethyl)phthalimide in ethanol.

    • Add hydrazine hydrate to the solution and reflux the mixture for 2-4 hours.

    • A white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter off the precipitate.

    • Acidify the filtrate with concentrated hydrochloric acid and then concentrate under reduced pressure.

    • Treat the residue with a sodium hydroxide solution to liberate the free amine.

    • Extract the amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(thiophen-2-yl)ethanamine.

G 2-(Thiophen-2-yl)ethanol 2-(Thiophen-2-yl)ethanol N-(2-(thiophen-2-yl)ethyl)phthalimide N-(2-(thiophen-2-yl)ethyl)phthalimide 2-(Thiophen-2-yl)ethanol->N-(2-(thiophen-2-yl)ethyl)phthalimide PPh3, Phthalimide, DEAD/DIAD 2-(Thiophen-2-yl)ethanamine 2-(Thiophen-2-yl)ethanamine N-(2-(thiophen-2-yl)ethyl)phthalimide->2-(Thiophen-2-yl)ethanamine Hydrazine Hydrate

Figure 2: Synthesis of 2-(thiophen-2-yl)ethanamine via the Mitsunobu/Gabriel pathway.

This method involves converting the alcohol to a good leaving group, such as a mesylate or tosylate, followed by displacement with ammonia.[12][13]

Materials:

  • 2-(Thiophen-2-yl)ethanol

  • Methanesulfonyl chloride or p-Toluenesulfonyl chloride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM)

  • Liquid ammonia

  • Sodium hydroxide

Procedure:

  • Sulfonate Ester Formation:

    • Dissolve 2-(thiophen-2-yl)ethanol and triethylamine in dry DCM and cool to 0 °C.

    • Add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

    • Wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude sulfonate ester, which can often be used in the next step without further purification.

  • Ammonolysis:

    • Dissolve the crude sulfonate ester in a suitable solvent (e.g., methanol).

    • In a sealed pressure vessel, add the solution to liquid ammonia.

    • Heat the mixture to the appropriate temperature and pressure and maintain for several hours.[5]

    • After cooling and venting the ammonia, concentrate the reaction mixture.

    • Perform an acid-base extraction as described in the Mitsunobu protocol to isolate the final product.

Route B: Synthesis via 2-Thiopheneacetonitrile Reduction

This is a widely used industrial method for preparing 2-(thiophen-2-yl)ethanamine. The key intermediate, 2-thiopheneacetonitrile, can be prepared from 2-chloromethylthiophene or 2-bromothiophene.[14][15][16]

Protocol: Preparation of 2-Thiopheneacetonitrile

Materials:

  • 2-Chloromethylthiophene or 2-Bromothiophene

  • Sodium cyanide or potassium cyanide[17]

  • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

  • Phase-transfer catalyst (e.g., TBAB) for 2-chloromethylthiophene route

Procedure:

  • Dissolve sodium cyanide in DMSO or an ethanol/water mixture. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add 2-chloromethylthiophene (with a phase-transfer catalyst) or 2-bromothiophene to the cyanide solution.

  • Heat the reaction mixture and monitor by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude 2-thiopheneacetonitrile by vacuum distillation.

Parameter Value Reference
Boiling Point 115-120 °C / 22 mmHg
Density 1.157 g/mL at 25 °C
Appearance Liquid
Reduction of 2-Thiopheneacetonitrile

The nitrile group can be reduced to a primary amine using either chemical reducing agents or catalytic hydrogenation.

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[18][19][20][21]

Materials:

  • 2-Thiopheneacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% Sodium hydroxide solution

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-thiopheneacetonitrile in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(thiophen-2-yl)ethanamine.

G 2-Thiopheneacetonitrile 2-Thiopheneacetonitrile Imine Intermediate Imine Intermediate 2-Thiopheneacetonitrile->Imine Intermediate 1. LiAlH4 2-(Thiophen-2-yl)ethanamine 2-(Thiophen-2-yl)ethanamine Imine Intermediate->2-(Thiophen-2-yl)ethanamine 2. H2O workup G 2-(Thiophen-2-yl)ethanamine 2-(Thiophen-2-yl)ethanamine Iminium Ion Iminium Ion 2-(Thiophen-2-yl)ethanamine->Iminium Ion Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Thieno[3,2-c]pyridine Derivative Thieno[3,2-c]pyridine Derivative Iminium Ion->Thieno[3,2-c]pyridine Derivative Acid-catalyzed cyclization

Figure 4: General scheme of the Pictet-Spengler reaction with 2-(thiophen-2-yl)ethanamine.

Safety Considerations

  • Thiophene and its derivatives: These compounds can be flammable and have varying degrees of toxicity. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard reagents: These are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Ethylene oxide: This is a highly flammable, toxic, and carcinogenic gas. It should only be handled by trained personnel in a well-ventilated area with appropriate safety precautions.

  • Cyanides: Sodium and potassium cyanide are extremely toxic. Avoid contact with skin and eyes, and do not ingest. In case of contact with acid, highly toxic hydrogen cyanide gas is released. All work with cyanides must be performed in a dedicated fume hood.

  • Lithium aluminum hydride (LiAlH₄): This is a water-reactive and flammable solid. It can react violently with water and other protic solvents. Quenching should be done slowly and at low temperatures.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. High-pressure hydrogenation should only be performed in specialized equipment by trained personnel.

Conclusion

The synthesis of 2-(thiophen-2-yl)ethanamine can be achieved through several reliable and scalable methods. The choice of synthetic route will depend on factors such as the starting material availability, required scale, and the safety infrastructure of the laboratory. The protocols provided herein offer detailed guidance for the successful preparation of this important pharmaceutical intermediate. Careful attention to reaction conditions, purification techniques, and safety precautions is essential for achieving high yields and purity.

References

Sources

Application Note: Solubilization Strategies for Thiazole Ethanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Thiazole ethanamine derivatives represent a privileged pharmacophore in medicinal chemistry, frequently serving as histamine agonists, dopamine modulators (e.g., Pramipexole analogs), and neuroprotective agents. However, their physicochemical duality—comprising a lipophilic aromatic thiazole core and a hydrophilic, ionizable ethylamine tail—creates significant solubility challenges.

This Application Note provides a scientifically grounded framework for solubilizing these derivatives. Unlike generic solubility guides, this protocol specifically addresses the pKa-dependent behavior of the ethanamine side chain and the


-stacking aggregation tendencies of the thiazole ring.

Physicochemical Profiling: The "Why" Before the "How"

To select the correct solvent, one must understand the molecular behavior of the target. Thiazole ethanamines exhibit two distinct ionization centers that dictate solubility.

The Two-Center Ionization Challenge
  • The Thiazole Nitrogen (Ring N): Weakly basic (pKa

    
     2.5 – 5.0). It remains unprotonated at physiological pH (7.4), contributing to lipophilicity and poor aqueous solubility.
    
  • The Ethanamine Nitrogen (Side Chain): Moderately basic (pKa

    
     9.0 – 10.5). At pH 7.4, this amine is predominantly protonated (
    
    
    
    ), which should aid solubility. However, if the lipophilic surface area of the thiazole (and its substituents) is too large, the single charge cannot overcome the lattice energy, resulting in the "brick dust" phenomenon.
Solubility Decision Matrix

The following workflow illustrates the logic for selecting a solvent system based on the compound's state (Salt vs. Free Base) and intended application.

SolubilityMatrix Start START: Thiazole Ethanamine Solid Sample CheckState Check Solid State Start->CheckState SaltForm Salt Form (HCl, Tartrate, etc.) CheckState->SaltForm FreeBase Free Base (Neutral) CheckState->FreeBase AqBuffer Aqueous Buffer (pH 4.0 - 7.4) SaltForm->AqBuffer High Solubility DMSO Organic Stock (DMSO 100%) FreeBase->DMSO Dissolve @ 10-100mM CheckPrecip Dilution Test (Visual/Nephelometry) AqBuffer->CheckPrecip DMSO->CheckPrecip Dilute into Media Success Proceed to Assay CheckPrecip->Success Clear Fail Precipitation Observed CheckPrecip->Fail Cloudy Rescue Rescue Strategy: Cyclodextrin Complexation Fail->Rescue Rescue->Success

Figure 1: Decision matrix for solubilizing thiazole ethanamine derivatives based on solid-state form.

Recommended Solvent Systems

Table 1: Solvent Compatibility & Specifications[1]
Solvent ClassSpecific SolventGrade RequirementSuitabilityMechanism of Action
Organic (Primary) DMSO (Dimethyl Sulfoxide)Anhydrous,

99.9%
Excellent . The Gold Standard for stock solutions.Dipolar aprotic solvent; disrupts lattice energy via dipole-dipole interactions.
Organic (Secondary) Ethanol Absolute (200 proof)Good . Useful for animal formulations (evaporates).Hydrogen bonding donor/acceptor. Less toxic than DMSO in vivo.
Aqueous (Acidic) 0.1M Acetic Acid Glacial, dilutedHigh . Converts free base to acetate salt in situ.Protonation of the ethanamine nitrogen (

).
Excipient HP-

-CD
(2-Hydroxypropyl-

-cyclodextrin)
Pharma GradeRescue . For highly lipophilic derivatives.Encapsulates the hydrophobic thiazole ring; leaves hydrophilic amine exposed.

Experimental Protocols

Protocol A: Standard Stock Solution Preparation (DMSO)

Objective: Create a stable, high-concentration stock (typically 10 mM or 100 mM) for long-term storage.

Materials:

  • Thiazole Ethanamine Derivative (Solid).

  • DMSO (Anhydrous, stored over molecular sieves).

  • Vortex mixer and Ultrasonic bath.

  • Amber glass vials (Borosilicate).

Procedure:

  • Calculation: Calculate the volume of DMSO required using the formula:

    
    
    
    • Where

      
       = Volume (L), 
      
      
      
      = Mass (g),
      
      
      = Molecular Weight ( g/mol ),
      
      
      = Target Concentration (M).
  • Weighing: Weigh the compound directly into the amber vial. Note: Do not weigh onto paper and transfer, as static charge is common with thiazole salts.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Critical Step: If undissolved particles remain, sonicate at 37°C for 5-10 minutes. Thiazoles often exhibit "kinetic" insolubility, requiring energy to break the crystal lattice.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    
Protocol B: The "Rescue" Protocol (Cyclodextrin Complexation)

Objective: Solubilize highly lipophilic derivatives that precipitate upon dilution into aqueous media (the "Crash-out" effect).

Scientific Basis: Cyclodextrins form inclusion complexes. The hydrophobic thiazole ring inserts into the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer.

Materials:

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1][2]
  • Milli-Q Water or PBS.[3]

  • Magnetic stirrer.

Procedure:

  • Prepare Vehicle: Prepare a 20% (w/v) solution of HP-

    
    -CD in water/PBS. Stir until clear.
    
  • Add Compound: Add the thiazole derivative to the cyclodextrin solution.

    • Target Ratio: Typically 1:2 to 1:5 (molar ratio of Drug:CD).

  • Equilibration: Stir (do not vortex) at room temperature for 4–24 hours.

  • Filtration: Filter the solution through a 0.22

    
    m PVDF syringe filter to remove any uncomplexed solid.
    
  • Verification: Measure the concentration of the filtrate via UV-Vis or HPLC to confirm actual solubilized concentration.

Analytical Validation: Ensuring Link Integrity

Do not assume your compound is in solution just because you cannot see large particles. Micro-precipitation can alter IC50 values by orders of magnitude.

Method: Kinetic Solubility via Nephelometry
  • Prepare Plate: Dispense 198

    
    L of Assay Buffer (e.g., PBS pH 7.4) into a clear-bottom 96-well plate.
    
  • Spike: Add 2

    
    L of the DMSO stock (Protocol A) to the buffer (Final DMSO = 1%).
    
  • Incubate: Shake for 90 minutes at room temperature.

  • Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm (Turbidimetry).

    • Pass: Signal is identical to the DMSO-only blank.

    • Fail: Signal is >3x the blank standard deviation.

Mechanism of Action Diagram

Understanding the molecular interaction is vital for troubleshooting.

Mechanism cluster_molecule Thiazole Ethanamine Derivative Thiazole Thiazole Ring (Hydrophobic) Amine Ethanamine Tail (Hydrophilic) Thiazole->Amine CD Cyclodextrin Cavity Thiazole->CD Inclusion Complex (Shields Hydrophobicity) Proton H+ (Acidic pH) Proton->Amine Protonation (Increases Solubility)

Figure 2: Dual-mechanism solubilization. Acidic pH targets the amine tail, while cyclodextrins target the thiazole ring.

Troubleshooting & FAQs

Q: My compound precipitates immediately when added to cell culture media. A: This is the "Solvent Shift" effect. The drastic change in dielectric constant from DMSO (


) to water (

) causes the hydrophobic thiazole ring to aggregate.
  • Fix: Use Protocol B (Cyclodextrins) or perform an intermediate dilution step in culture media containing 5-10% serum (proteins like albumin can bind and solubilize the drug).

Q: Can I use DMSO stocks for in vivo studies? A: Generally, no. High DMSO concentrations cause hemolysis and tissue damage.

  • Fix: Evaporate the DMSO and reconstitute in a vehicle of 5% Ethanol / 10% Tween-80 / 85% Saline.

Q: The compound turns yellow in solution over time. A: Thiazoles are susceptible to oxidation, particularly at the sulfur atom or the amine.

  • Fix: Always store DMSO stocks at -20°C or lower, preferably under nitrogen or argon gas.

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5]

  • Maltarollo, V. G., et al. (2020). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 155, 105575.

  • PubChem. (2025).[6] Compound Summary: 2-Aminothiazole (Physical Properties).[6][7] National Library of Medicine.

  • BenchChem. (2024).[8] Application Note: Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Thiophene-Thiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TTA-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

You are likely accessing this guide because your thiophene-thiazole amine (TTA) compounds are precipitating ("crashing out") upon dilution into aqueous assay buffers, or showing inconsistent biological data.

The Root Cause: Thiophene-thiazole amines often exhibit "Brick Dust" properties: high melting points and high lipophilicity (LogP > 3). The planar, aromatic nature of the thiophene-thiazole core promotes strong intermolecular


-

stacking. When you dilute a DMSO stock into water, the water molecules cannot easily disrupt these stacks to form a hydration shell. Instead, the water increases the polarity of the solvent system, thermodynamically driving your compound to self-aggregate and crystallize.

This guide provides a self-validating workflow to overcome these thermodynamic barriers.

Module 1: The DMSO Stock Trap

Critical Insight: Pure DMSO is hygroscopic.[1][2][3] It will absorb atmospheric moisture until it reaches equilibrium (approx. 33% water w/w). Even 0.1% water content in DMSO can initiate nucleation of TTA compounds.

Protocol A: The "Dry Stock" Maintenance System

Use this protocol to prevent precipitation inside your storage tubes.

  • Dissolution: Dissolve solid compound in anhydrous DMSO (Grade:

    
    99.9%, water <50 ppm). Vortex for 60 seconds, then sonicate for 5 minutes at 25°C.
    
  • Storage Container: Use polypropylene (PP) or cyclic olefin copolymer (COC) tubes with O-ring seals. Avoid polystyrene (PS).

  • The Nitrogen Blanket: Before closing the vial, gently blow inert nitrogen gas over the headspace to displace humid air.

  • Freeze-Thaw Discipline:

    • Limit: Maximum 3 freeze-thaw cycles.

    • Aliquot: Single-use aliquots are mandatory.

    • Thawing: Thaw at Room Temperature (RT). Do not heat >37°C , as aminothiazoles can degrade or undergo spontaneous cyclization in warm, wet DMSO.

Module 2: The "Solvent Shift" Dilution Protocol

The Error: Direct dilution (e.g., pipetting 1 µL DMSO stock into 999 µL Buffer). This creates a localized "shock" of high water concentration, causing immediate precipitation. The Solution: Use an intermediate dilution step to step-down the hydrophobicity.

Protocol B: The 3-Step "Solvent Shift"

Target: 10 µM Final Assay Concentration (FAC) from 10 mM Stock.

StepActionSolvent SystemResulting Conc.Mechanism
1 Prepare Intermediate 100% DMSO Stock (10 mM)10 mMSolubilized Stock
2 The Shift (1:10) Dilute 10 µL Stock into 90 µL PEG-400 (or pure Ethanol)1 mMDisrupts Stacking: The co-solvent maintains solubility while breaking DMSO clusters.
3 Final Dilution (1:100) Add 10 µL of Step 2 Mix into 990 µL Assay Buffer 10 µMKinetic Stabilization: The compound enters water dispersed, preventing immediate nucleation.

Note: Ensure your assay can tolerate 0.1% PEG-400. Most biochemical and cell assays tolerate up to 0.5%.

Module 3: Advanced Formulation (Excipients)

If Protocol B fails, your compound requires thermodynamic stabilization using excipients.

Decision Matrix: Selecting the Right Excipient
Excipient ClassRecommended ReagentMechanismWhen to use
Cyclodextrins HP-

-CD
(Hydroxypropyl-beta-cyclodextrin)
Encapsulates the hydrophobic TTA core; hydrophilic exterior interacts with water.First Choice. Best for cell assays. Low toxicity.
Surfactants Tween-80 (Polysorbate 80)Forms micelles that sequester the compound.Use for biochemical assays (enzyme inhibition). Caution: Can lyse cells.
Co-Solvents PEG-400 or Propylene Glycol Reduces dielectric constant of water.Use for animal dosing (PK studies) or simple buffer systems.
Protocol C: Cyclodextrin Complexation
  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer. Filter sterilize (0.22 µm).
    
  • Perform the dilution from Protocol B (Step 3) , but inject the compound into the Cyclodextrin-Buffer instead of plain buffer.

  • Shake/Incubate: Shake at 300 RPM for 30 minutes at RT. This allows the TTA molecules to find and enter the cyclodextrin cavities.

Visual Troubleshooting Guides

Workflow 1: The "Solvent Shift" Dilution Logic

DilutionProtocol cluster_0 Mechanism of Action Stock 10 mM DMSO Stock (Anhydrous) Inter Intermediate Mix (1 mM in 90% PEG-400) Stock->Inter  1:10 Dilution  (Solvent Shift) Precip PRECIPITATION (Crash Out) Stock->Precip  Direct Dilution  (Avoid!) Final Assay Well (10 µM in Buffer) Inter->Final  1:100 Dilution  (Kinetic Entry)

Caption: The "Solvent Shift" method prevents the shock-nucleation that occurs during direct DMSO-to-Water dilution.

Workflow 2: Troubleshooting Precipitation

Troubleshooting Start Observation: Compound Precipitates CheckStock Is Stock Clear? Start->CheckStock Sonicate Sonicate 10min Check Water Content CheckStock->Sonicate No (Cloudy) CheckDil Dilution Method? CheckStock->CheckDil Yes (Clear) Direct Direct Addition CheckDil->Direct Yes Shift Solvent Shift Used CheckDil->Shift Already using Direct->Shift Switch Protocol CheckpH Check Buffer pH vs Compound pKa Shift->CheckpH Ionized Compound Ionized? CheckpH->Ionized Yes Neutral Compound Neutral? CheckpH->Neutral Yes AddCD Add 10-20% HP-Beta-CD Ionized->AddCD AdjpH Adjust pH +/- 2 units or Make Salt Form Neutral->AdjpH

Caption: Diagnostic tree for isolating the cause of precipitation (Stock quality vs. Dilution method vs. pH).

Frequently Asked Questions (FAQs)

Q: My compound dissolves in DMSO but crashes immediately when I add it to PBS (pH 7.4). Why? A: This is a classic hydrophobicity mismatch. PBS is a high-ionic-strength environment which "salts out" non-polar compounds. The thiophene-thiazole core is likely neutral at pH 7.4. Fix: Switch to Protocol B (Solvent Shift). If that fails, add 0.05% Tween-20 to your PBS to provide a "landing pad" for the hydrophobic molecules.

Q: Can I heat the DMSO stock to dissolve the sediment? A: Proceed with extreme caution. While heat improves solubility, 2-aminothiazoles are chemically reactive. Heating them in "wet" DMSO (DMSO that has absorbed air moisture) can catalyze hydrolysis or degradation. Fix: Sonicate at room temperature instead. If you must heat, do not exceed 37°C and keep the duration under 5 minutes.

Q: Should I use HCl to make a salt form? A: For thiophene-thiazole amines, HCl is often suboptimal . The chloride ion can sometimes decrease solubility due to the "Common Ion Effect" in high-salt buffers like saline. Fix: Try Mesylate (Methanesulfonate) or Tosylate salts. These organic counter-ions disrupt crystal packing more effectively than small inorganic ions like chloride.

Q: My IC50 shifts 10-fold between fresh stock and 1-month-old stock. A: This suggests compound degradation or slow precipitation (aging). Fix: Measure the actual concentration of your "soluble" fraction using UV-Vis or HPLC before running the assay. Do not assume 10 mM is still 10 mM.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[4] [Link]

  • Lipinski, C. A., et al. (2012). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews. [Link]

Sources

Preventing oxidation of thiophene rings during organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: THIO-OX-PROTECT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Core Directive: The "Electron-Rich" Trap[1][3]

User Context: You are likely observing unexpected decomposition, "tarring," or low yields when attempting to oxidize functional groups (alcohols, alkenes) attached to a thiophene scaffold.

The Root Cause: Thiophene is a "deceptive" aromatic.[2][3] While it resembles benzene (bioisostere), it is significantly more electron-rich (



times more reactive toward electrophiles).[1][2] Standard oxidants used for benzene derivatives (e.g., mCPBA, high-concentration

) often attack the thiophene sulfur atom, leading to S-oxidation .[1][2]

The Failure Cascade:

  • S-Oxidation: The oxidant attacks the sulfur lone pair, forming Thiophene S-oxide.[2][3][4]

  • Loss of Aromaticity: Unlike the sulfone (

    
    ), the monoxide is not aromatic and is highly reactive.[1][2][3][5]
    
  • Diels-Alder Dimerization: The S-oxide acts as a diene and a dienophile, reacting with itself.[2][3]

  • Extrusion: The dimer expels

    
     and aromatizes or polymerizes into insoluble dark matter (the "tar").[1][2][3]
    

The Oxidant Compatibility Matrix (Troubleshooting)

Use this decision matrix to select reagents that spare the thiophene ring.

Q: I need to oxidize a primary/secondary alcohol to an aldehyde/ketone. What is safe?
ReagentCompatibilityRisk LevelNotes
MnO₂ (Activated) High LowRecommended. Excellent for benzylic/allylic-like thiophene alcohols.[1][2][4] Does not touch the sulfur.[2][3]
TEMPO / NaOCl High LowRecommended. Highly chemoselective for primary alcohols.[2][3]
Swern (DMSO/Oxalyl Chloride) High LowSafe, but generates DMS.[1][2] Standard cryogenic conditions apply.[2][3]
Dess-Martin Periodinane (DMP) Moderate Low-MedGenerally safe, but acidic byproducts can trigger polymerization if not buffered.[1][2]
Jones Reagent (CrO₃/H₂SO₄) Low HighAvoid. Strong acid + strong oxidant = rapid ring degradation.[1][2][3]
PCC (Pyridinium Chlorochromate) Low HighAvoid. Often leads to oxidative ring opening or gummy residues.[1][2][3]
Q: I need to epoxidize an alkene attached to a thiophene. Can I use mCPBA?

Short Answer: Proceed with extreme caution. Detailed Answer: mCPBA is an electrophilic oxidant.[2][3] It does not distinguish well between the alkene


-bond and the sulfur lone pair.[2][3]
  • If Thiophene has Electron-Withdrawing Groups (EWGs): (e.g., -CN, -COOR, -NO2).[1][2] The ring is deactivated. mCPBA might work.[2][3]

  • If Thiophene is Electron-Rich: (e.g., Alkyl, Methoxy substituted). mCPBA will likely attack the sulfur first.[2][3]

Alternative Strategies for Alkenes:

  • Halohydrin Route: React with NBS/

    
     (forms the bromohydrin) followed by mild base (
    
    
    
    ).[1][2][3] This avoids strong oxidative potentials.[2][3]
  • Sharpless Epoxidation: If the alkene is an allylic alcohol, the titanium/tartrate system is generally coordinated tightly enough to the alcohol to spare the sulfur.[1][2][3]

Mechanistic Visualization

The following diagram illustrates the "Death Spiral" of thiophene when exposed to incompatible oxidants (like mCPBA) and the decision logic for safe synthesis.

Thiophene_Oxidation_Logic Start Substrate: Thiophene-R Oxidant Electrophilic Oxidant (e.g., mCPBA) Start->Oxidant High Risk Path SafeOx Chemoselective Oxidant (e.g., MnO2, TEMPO) Start->SafeOx Recommended Path SOxide Intermediate: Thiophene S-Oxide (Non-Aromatic) Oxidant->SOxide S-Attack Target Target Product (Ring Intact) SafeOx->Target Selective Reaction Dimer [4+2] Dimerization SOxide->Dimer Fast Tar Polymer/Tar + SO2 (Reaction Failure) Dimer->Tar Irreversible

Figure 1: The divergent pathways of thiophene oxidation.[1][2][3] The "High Risk" path leads to S-oxide intermediates which rapidly dimerize and degrade.[1][3]

Validated Experimental Protocols

Protocol A: MnO₂ Oxidation of Thiophene-Methanol

Best for converting thiophene-2-methanol to thiophene-2-carboxaldehyde.[1][2]

Theory: Activated Manganese Dioxide (


) acts as a heterogeneous oxidant.[1][2][3] It coordinates specifically with allylic/benzylic hydroxyls.[2][3] Since it does not generate free electrophilic oxygen species in solution, the sulfur lone pair remains untouched.[1][2][3]

Reagents:

  • Substrate: Thiophene-derivative alcohol (1.0 equiv)[1][2]

  • Oxidant: Activated

    
     (10.0 – 20.0 equiv) (Note 1) [1][2]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1][2]

Step-by-Step:

  • Activation (Critical): If using commercial

    
    , ensure it is "Activated."[1][2] If in doubt, heat commercial 
    
    
    
    at 110°C in an oven for 12 hours prior to use.[1][2]
  • Setup: Dissolve the substrate in DCM (approx. 0.1 M concentration).[2][3]

  • Addition: Add the activated

    
     in one portion.[2][3] The reaction is a slurry.[2][3]
    
  • Agitation: Stir vigorously at room temperature.

  • Monitoring: Monitor by TLC. Reaction times vary from 2 hours to overnight.[2][3]

  • Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.[2][3]

  • Isolation: Concentrate the filtrate under reduced pressure. The product is usually clean enough for the next step without chromatography.[1][2][3]

(Note 1): A large excess is required because the surface area determines reactivity.[1][2][3]

Protocol B: TEMPO-Mediated Oxidation

Best for primary alcohols where MnO₂ is too slow.[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.01 equiv / 1 mol%)[1][2]

  • KBr (0.1 equiv)[1][2]

  • NaOCl (Commercial bleach, buffered to pH 8.6 with

    
    )[1][2]
    
  • Solvent:

    
     / Water biphasic system.[2][3]
    

Step-by-Step:

  • Dissolve substrate and TEMPO in

    
    .[2][3]
    
  • Dissolve KBr in a small amount of water and add to the organic phase.[2][3]

  • Cool the mixture to 0°C.

  • Slowly add the buffered NaOCl solution dropwise with vigorous stirring.

  • Stop Point: Quench immediately with aqueous sodium thiosulfate once TLC shows consumption of starting material.[2][3] Prolonged exposure to excess hypochlorite can eventually compromise the ring.[2][3]

Drug Development Context: Metabolic Stability[1][2][3]

Warning for Medicinal Chemists: Even if you successfully synthesize the molecule, the biological stability is a separate hurdle.[1][2][3] Cytochrome P450 enzymes (specifically CYP2C9) can mimic the action of mCPBA in vivo.[1][2][3]

  • Tienilic Acid Case Study: This diuretic drug was withdrawn because CYP2C9 oxidized the thiophene ring to the S-oxide.[2][3][6] The reactive intermediate covalently bound to liver proteins, causing immune-mediated hepatitis.[2][3]

  • Mitigation: Block the metabolic "soft spots" (C-2 and C-5 positions) with metabolic blockers (e.g., Chlorine, Methyl, or electron-withdrawing groups) to prevent enzymatic S-oxidation.[1][2]

References

  • BenchChem. Byproducts of 2-Thiophenemethanol oxidation and how to avoid them. (Accessed 2026).[1][2][3][5] Link

  • National Institutes of Health (NIH). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.[2][3] PMC3111166.[2][3] Link

  • Wikipedia. Thiophene - Oxidation and Reactivity.[2][3]Link[1][2]

  • Organic Chemistry Portal. m-Chloroperbenzoic acid (mCPBA) Reactivity.[2][3]Link

  • ResearchGate. Thiophene Oxidation and Reduction Chemistry. (2014).[1][2][3][5][7] Link

Sources

Technical Support Center: Purification of Ethanamine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high-purity ethanamine hydrochloride through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of ethanamine hydrochloride.

Q1: I've dissolved my crude ethanamine hydrochloride in hot solvent and let it cool, but no crystals are forming. What's wrong?

A1: This is a very common issue that typically points to a problem with nucleation, the initial step of crystal formation.[1] Here are the most likely causes and their solutions:

  • Cause 1: Excessive Solvent: You may have used too much solvent, meaning the solution is not supersaturated upon cooling.[2] The concentration of ethanamine hydrochloride is too low to initiate crystallization.

    • Solution: Gently reheat the solution and boil off a portion of the solvent to increase the concentration. Aim to reduce the volume by 10-20% before allowing it to cool again. Be cautious not to evaporate too much, which could cause the product to "crash out" too quickly upon cooling.[3]

  • Cause 2: Lack of Nucleation Sites: A perfectly smooth glass surface and a highly pure solution can sometimes inhibit spontaneous nucleation.

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass will provide high-energy sites for crystals to begin forming.[3]

    • Solution B (Seeding): If you have a small crystal of pure ethanamine hydrochloride, add it to the cooled solution. This "seed crystal" acts as a template, inducing rapid crystal growth.

  • Cause 3: Solution Still Too Warm: Ethanamine hydrochloride's solubility is temperature-dependent.[4] Ensure the solution has cooled to room temperature undisturbed before attempting further cooling.

    • Solution: Once at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility and promote crystallization.[1][5]

Q2: My product separated as an oily liquid instead of solid crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates from the solvent as a liquid phase.[3] This is detrimental to purification as the oil tends to trap impurities.

  • Cause 1: High Solute Concentration at Saturation: The solution became saturated while it was still too hot, exceeding the melting point of your (potentially impure) ethanamine hydrochloride.

    • Solution: Reheat the mixture to dissolve the oil completely. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation temperature.[3] Allow this slightly more dilute solution to cool slowly.

  • Cause 2: Significant Impurities: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If adding more solvent doesn't work, you may need to remove the solvent entirely by rotary evaporation and re-attempt the recrystallization with a different solvent system.[3] A solvent system that allows crystallization at a lower temperature may be beneficial.

Q3: I successfully obtained crystals, but my final yield is very low. What happened to my product?

A3: A low yield indicates that a significant portion of your product was lost during the process. Maximizing recovery requires careful technique at every step.[6]

  • Cause 1: Using Too Much Solvent: As discussed in Q1, using more than the minimum amount of hot solvent required for dissolution will keep more of your product dissolved in the mother liquor even after cooling.[2]

  • Cause 2: Premature Crystallization: If crystals formed during a hot filtration step (used to remove insoluble impurities), your product was lost on the filter paper.

    • Solution: To prevent this, use a slight excess of hot solvent before filtering. Additionally, use a heated or stemless funnel and pre-heat your receiving flask with hot solvent vapor to keep the solution from cooling during transfer.

  • Cause 3: Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will redissolve a portion of your purified product.[2][6]

    • Solution: Always wash your crystals with a minimal amount of ice-cold solvent. This is cold enough to wash away the impurity-laden mother liquor without dissolving a significant amount of the product crystals.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G start_node start_node decision_node decision_node process_node process_node success_node success_node fail_node fail_node start Start Recrystallization: Cool saturated solution q_crystals Crystals Formed? start->q_crystals q_oiled_out Product Oiled Out? q_crystals->q_oiled_out No q_low_yield Yield Acceptable? q_crystals->q_low_yield Yes sol_too_much_solvent Probable Cause: Too much solvent q_oiled_out->sol_too_much_solvent No, solution is clear sol_nucleation Probable Cause: No nucleation sites q_oiled_out->sol_nucleation No, solution is cloudy but no solids sol_oiling Probable Cause: Saturation T > M.P. or high impurity load q_oiled_out->sol_oiling Yes sol_yield Probable Cause: - Excess solvent used - Improper washing - Premature crystallization q_low_yield->sol_yield No success Success: Collect, Wash, and Dry Crystals q_low_yield->success Yes act_boil_solvent Action: Reheat and boil off 10-20% of solvent sol_too_much_solvent->act_boil_solvent act_boil_solvent->start Retry Cooling act_scratch_seed Action: 1. Scratch flask 2. Add seed crystal sol_nucleation->act_scratch_seed act_scratch_seed->start Continue Cooling act_reheat_add_solvent Action: Reheat to dissolve oil, add 1-5% more solvent sol_oiling->act_reheat_add_solvent act_reheat_add_solvent->start Retry Cooling act_review_technique Action: Review protocol for next attempt sol_yield->act_review_technique end Purity Analysis success->end

Caption: A decision tree for troubleshooting recrystallization.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of ethanamine hydrochloride.

Q1: How do I select the best solvent for recrystallizing ethanamine hydrochloride?

A1: The cardinal rule of solvent selection is that the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][7] For a polar salt like ethanamine hydrochloride, your search should begin with polar solvents.

  • Principle: Ethanamine hydrochloride is an ionic salt, making it highly polar. The principle of "like dissolves like" suggests that polar solvents will be most effective.[6]

  • Screening Process: Test small amounts of your crude material with various solvents. A good starting point is to test ethanol, methanol, and isopropanol. A mixed-solvent system, such as ethanol/diethyl ether or ethanol/ethyl acetate, can also be effective.[8] In this system, you dissolve the compound in a minimum of the "good" hot solvent (ethanol) and then add the "bad" or anti-solvent (diethyl ether) dropwise until the solution becomes cloudy, then reheat to clarify before cooling.[8]

  • Data Summary: The following table provides a qualitative guide for common solvents.

SolventPolarityExpected Solubility of Ethanamine HClRationale
WaterVery HighVery Soluble[4]Generally too good a solvent for high recovery, but can be used.
Ethanol / MethanolHighSoluble when hot, less soluble when cold[9]Excellent candidates. Good solubility differential with temperature.
Isopropanol (IPA)Medium-HighGood candidateOften provides a good balance of solubility for amine salts.[8]
AcetoneMediumSlightly soluble[9]May be useful as an anti-solvent or for washing crystals.
Diethyl EtherLowInsoluble[9]Excellent choice as an anti-solvent in a mixed-solvent system.
Toluene / HexaneNon-polarInsoluble[10]Useful for washing non-polar impurities from crude solid but not for recrystallization itself.

Q2: What are the common impurities I should expect in my crude product?

A2: Impurities typically originate from the synthesis process. Ethanamine hydrochloride is formed by reacting ethylamine with hydrochloric acid.[11] Potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents.[12] For instance, if the starting ethylamine was synthesized from ethanol and ammonia, residual ethanol could be present.[13]

Q3: Can you provide a standard step-by-step protocol for this recrystallization?

A3: Certainly. This protocol is a general guideline and should be optimized based on your specific crude material and purity requirements.

Experimental Protocol: Recrystallization of Ethanamine Hydrochloride from Ethanol

  • Dissolution: Place the crude ethanamine hydrochloride (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring.[14]

  • Achieve Saturation: Continue adding hot ethanol in small portions until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure a good yield.[2][14]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of solute weight). Re-boil the mixture for a few minutes. The charcoal will adsorb colored impurities.[1]

  • (Optional) Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals on the filter with two small portions of ice-cold ethanol to rinse away any remaining mother liquor.[6]

  • Drying: Dry the crystals thoroughly. Since ethanamine hydrochloride is hygroscopic (absorbs moisture from the air), drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended.[9][13] Store the final product in a tightly sealed container with a desiccant.

Q4: How do I confirm the purity of my final product?

A4: A multi-faceted approach is recommended to ensure your material meets the required purity specifications, which are often 99.0% or higher for research applications.[12][15]

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point range (e.g., 107-108 °C for ethanamine HCl[13]). Impurities will typically cause the melting point to be depressed and broaden the range.

  • Titration: Argentometric titration can be used to quantitatively determine the chloride content, providing an accurate assay of the hydrochloride salt.[12]

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is excellent for detecting non-volatile organic impurities.[16][17] Gas Chromatography (GC) can be used to detect volatile impurities and residual solvents.[12]

  • Quantitative NMR (qNMR): This is a powerful technique for determining absolute purity without needing a specific reference standard for every impurity.[18]

Analytical MethodPrincipleInformation ProvidedKey Advantages
Melting Point Measures the temperature range over which the solid transitions to a liquid.Qualitative assessment of purity.Simple, rapid, and requires minimal instrumentation.
Argentometric Titration Precipitation titration where chloride ions react with a standard silver nitrate solution.[12]Quantitative assay of the hydrochloride salt content.[12]Cost-effective, high accuracy, and precision for assay determination.[12]
HPLC Separation based on partitioning between a mobile and stationary phase.[16]Detects and quantifies non-volatile organic impurities.High sensitivity and specificity for a wide range of impurities.
qNMR Integration of NMR signals is directly proportional to the number of nuclei.[18]Provides absolute purity and structural information simultaneously.Orthogonal to chromatography; no chromophore required.

References

  • A Comparative Guide to Validating the Purity of Synthesized Ethanolamine Hydrochloride for Research Use. (n.d.). Benchchem.
  • Ethylamine hydrochloride | Solubility of Things. (n.d.). Solubility of Things.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Ethylamine hydrochloride | 557-66-4. (n.d.). ChemicalBook.
  • Recrystallization. (n.d.).
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
  • What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit.
  • Solubility and stability of Diethylaminoethoxy-ethyl chloride in different solvents. (n.d.). Benchchem.
  • Recrystallization. (n.d.). HBCSE.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization1. (n.d.).
  • Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. (n.d.). Benchchem.
  • Organic Chemistry Lab: Recrystallization. (2007). YouTube.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (n.d.). Ijaresm.
  • Ethylamine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Carrying out a recrystallisation. (2016). YouTube.
  • High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.). Google Patents.

Sources

Technical Support Center: Troubleshooting Background Noise in GPCR Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Research Scientist

Welcome to the technical support center for G-Protein Coupled Receptor (GPCR) functional assays. As a Senior Application Scientist, I understand that achieving a robust signal-to-background ratio is critical for generating high-quality, reproducible data. High background noise can mask true biological responses, lead to false positives or negatives, and ultimately compromise your research.

This guide is designed to help you diagnose and resolve common sources of background noise in your GPCR experiments. We will explore the underlying causes of these issues and provide logical, step-by-step troubleshooting protocols.

Part 1: High Basal Signal & Constitutive Activity

A high basal signal, where the baseline reading is elevated even without agonist stimulation, is one of the most common challenges. This can shrink your assay window and make it difficult to discern modest receptor activation or inhibition.

Q1: My basal signal is consistently high across my entire plate, even in untreated wells. What are the likely causes?

A: An elevated basal signal often points to issues with the cell system itself or the assay media. The primary culprits are typically receptor overexpression leading to constitutive activity, or components in your cell culture medium that are non-specifically activating the signaling pathway or interfering with the detection reagents.

  • Constitutive Receptor Activity: GPCRs can sometimes signal in the absence of a ligand, a phenomenon known as constitutive or basal activity. This is frequently exacerbated by high levels of receptor expression. When too many receptors are packed into the cell membrane, they can spontaneously adopt an active conformation, triggering downstream signaling and elevating your baseline.

    • Troubleshooting Protocol:

      • Titrate Receptor Expression: If you are using a transient transfection system, perform a titration experiment with varying amounts of GPCR-encoding plasmid DNA to find the lowest expression level that still yields a satisfactory agonist-stimulated signal. For stable cell lines, consider sorting the population using FACS to isolate clones with lower, more physiologically relevant expression levels.

      • Use an Inverse Agonist: Treat your cells with a known inverse agonist for your receptor of interest. An inverse agonist stabilizes the inactive state of the receptor, and a reduction in your basal signal upon treatment is a strong indicator of constitutive activity.

      • Check Cell Density: Over-confluent cells can become stressed, leading to altered signaling and higher background. Always perform a cell density optimization experiment to find the ideal number of cells per well for your specific assay.

  • Serum and Media Components: Phenol red, a common pH indicator in cell culture media, is known to be fluorescent and can be a significant source of background in fluorescence-based assays. Furthermore, serum contains various lipids, growth factors, and other biological molecules that can non-specifically activate GPCRs or interfere with assay chemistry.

    • Troubleshooting Protocol:

      • Switch to Serum-Free Media: Before starting the assay, wash the cells and replace the growth medium with a serum-free, phenol red-free assay buffer. This is one of the most effective ways to reduce background.

      • Test Your Assay Buffer: If you are already using a serum-free buffer, test it for background by running a plate with only buffer and assay reagents (no cells). This will tell you if a component of your buffer itself is problematic.

Part 2: Compound-Specific Interference

When screening chemical libraries, it's common to encounter compounds that interfere directly with the assay technology, leading to false-positive "hits." Distinguishing these artifacts from true biological activity is crucial.

Q2: I'm screening a new library and many of my "hits" seem to be artifacts. How can I identify and mitigate compound autofluorescence?

A: Compound autofluorescence is a major source of interference in fluorescence-based assays (e.g., FRET, Calcium assays). The compound itself emits light at a wavelength that overlaps with your assay signal, artificially inflating the reading.

  • Mechanism of Interference: The intrinsic chemical structure of some compounds allows them to absorb light from the instrument's excitation source and re-emit it as fluorescence. This emission is indistinguishable from the signal generated by your reporter dye or protein.

  • Troubleshooting Protocol: The "Empty Well" Scan

    • Prepare a Compound-Only Plate: Dispense your compounds into a plate at the final assay concentration, but in assay buffer without cells or detection reagents.

    • Read the Plate: Use the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.

    • Identify Offenders: Any well that produces a high signal in this cell-free, reagent-free environment contains an autofluorescent compound. These "hits" can be flagged and either removed from the analysis or confirmed using an alternative, non-fluorescent assay format.

Q3: Besides fluorescence, how else can my test compounds interfere with the assay?

A: Compounds can interfere in several ways beyond autofluorescence, particularly in assays that rely on enzymatic reporters like luciferase in BRET or cAMP assays.

  • Light Scattering: Particulate or poorly soluble compounds can scatter the excitation light, leading to artificially high readings. This can be checked by measuring absorbance at a wavelength outside the range of your fluorophore (e.g., >600 nm).

  • Luciferase Inhibition/Activation: In assays using luciferase (e.g., Promega's cAMP-Glo™), compounds can directly inhibit or enhance the enzyme's activity, mimicking a change in the second messenger signal.

    • Troubleshooting Protocol: The Counter-Screen

      • Induce a Signal: Treat cells with a known agonist or pathway activator (like forskolin for cAMP assays) to generate a strong, consistent signal.

      • Co-treat with Compound: Add the "hit" compound to these pre-stimulated cells.

      • Analyze the Result: If the compound is a true antagonist, it should reduce the signal in a dose-dependent manner. If it is a luciferase inhibitor, it will also quench the signal, but this effect will be independent of the GPCR's activity. This helps differentiate true receptor antagonists from assay-interfering artifacts.

Part 3: Assay-Specific Noise & Instability

Different assay technologies have unique vulnerabilities to noise. Here we address common issues in popular GPCR assay formats.

Q4: My calcium assay has a low signal-to-background ratio and high well-to-well variability. How can I improve it?

A: Calcium assays, while powerful, can be sensitive to dye loading, cell health, and instrumentation. A low signal window is often due to suboptimal dye concentration, insufficient dye loading time, or high basal intracellular calcium.

  • Optimizing Dye Loading:

    • Dye Concentration: The optimal concentration of calcium-sensitive dyes (like Fluo-4 or Cal-520) can vary between cell lines. Perform a dye titration to find the concentration that gives the best signal-to-background ratio without causing cellular toxicity.

    • Loading Time & Temperature: Ensure you are allowing sufficient time for the dye to de-esterify inside the cells, which is a temperature-dependent process. Typically, 30-60 minutes at 37°C is a good starting point, but this may require optimization.

    • Probenecid: Many protocols include probenecid in the loading buffer. Probenecid is an inhibitor of organic anion transporters in the cell membrane and prevents the cells from actively pumping the dye back out, thereby improving signal.

  • Reducing Basal Calcium:

    • Cell Plating Density: As mentioned before, over-confluent cells can be stressed and have elevated basal calcium. Ensure you are plating cells at an optimal density.

    • Media Components: Avoid assay buffers with high concentrations of components that might activate calcium channels non-specifically.

  • Data Visualization & Workflow:

    G cluster_prep Cell Preparation cluster_load Dye Loading cluster_read Assay Readout p1 Plate cells at optimal density p2 Wash to remove serum/phenol red p1->p2 l1 Prepare dye with Probenecid p2->l1 l2 Incubate cells with dye (e.g., 37°C, 60 min) l1->l2 r1 Add compound/agonist l2->r1 r2 Read fluorescence on instrument (e.g., FLIPR) r1->r2

    Caption: Workflow for optimizing a cell-based calcium assay.

Q5: I'm using a BRET assay and my signal is unstable and drifting over time. What's happening?

A: Signal drift in Bioluminescence Resonance Energy Transfer (BRET) assays is often related to the stability of the luciferase substrate or the health of the cells over the course of the experiment.

  • Substrate Stability: Coelenterazine and its analogues, the substrates for Renilla luciferase (RLuc), have limited stability in aqueous solution. If the substrate degrades over the time it takes to read a full plate, you will see a downward drift in the signal.

    • Troubleshooting Protocol:

      • Prepare Substrate Fresh: Always prepare the luciferase substrate solution immediately before you plan to add it to the plate.

      • Minimize Read Time: Optimize your instrument settings and plate layout to minimize the time between the first and last well reads.

      • Use a Stabilized Substrate: Some suppliers offer stabilized formulations of coelenterazine (e.g., Prolume Purple) that can provide a more sustained signal.

  • Cell Health: If cells are lifting from the plate or dying during the assay, the signal will decrease. This can be exacerbated by overly vigorous plate handling or toxic compounds. Ensure your cells are well-adhered and healthy before starting the read.

  • BRET Troubleshooting Logic:

    G Problem BRET Signal Drift Cause1 Substrate Degradation - Unstable in solution - Light sensitive Problem->Cause1 Cause2 Cell Health Issues - Cells lifting/dying - Compound toxicity Problem->Cause2 Solution1 {Improve Substrate Handling | - Prepare fresh - Use stabilized substrate - Minimize read time} Cause1->Solution1 Solution2 {Optimize Cell Culture | - Check cell adherence - Use coated plates - Assess compound toxicity} Cause2->Solution2

    Caption: Decision tree for troubleshooting BRET signal instability.

Part 4: Data Summary & Quick Reference

For convenience, the table below summarizes common issues and their primary solutions.

Problem Potential Cause Primary Troubleshooting Step(s) Assay Type(s) Affected
High Basal SignalConstitutive receptor activityTitrate receptor expression; use an inverse agonist.All
Serum/media componentsUse serum-free, phenol red-free assay buffer.Fluorescence, Luminescence
False PositivesCompound autofluorescencePerform a "compound-only" plate read.Fluorescence (FRET, Calcium)
Luciferase interferenceRun a counter-screen with a known activator.Luminescence (BRET, cAMP-Glo)
Low Signal WindowSuboptimal dye loadingTitrate dye concentration; optimize loading time/temp.Calcium
Signal Drift/DecayLuciferase substrate instabilityPrepare substrate fresh; use a stabilized version.BRET, Luminescence
High VariabilityInconsistent cell platingOptimize and standardize cell seeding density.All

References

  • Constitutive Receptor Activity: A Practical Guide for GPCR Drug Discovery. British Journal of Pharmacology. [Link]

  • Use of Phenol Red-Free Media in Cell-Based Assays. BMG LABTECH. [Link]

Optimizing blood-brain barrier (BBB) permeability of thiazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing BBB Permeability of Thiazole Amines

Introduction: The Thiazole Permeability Paradox

Welcome to the Technical Support Center. You are likely here because your thiazole amine lead compound—while potent against its target—is failing to achieve sufficient unbound brain concentration (


) in vivo.

Thiazole amines present a unique medicinal chemistry challenge. The thiazole ring itself is weakly basic and aromatic, but when coupled with basic amine side chains (common for solubility and target engagement), the molecule often falls into a "permeability trap." High basicity leads to lysosomal trapping, while exposed hydrogen bond donors (HBDs) trigger P-glycoprotein (P-gp) efflux.

This guide provides field-proven troubleshooting steps to navigate these barriers, moving beyond generic "Rule of 5" advice to specific structural and experimental interventions.

Part 1: Physicochemical Optimization (The Design Phase)

FAQ 1: My compound has a LogP of 2.5, but brain exposure is still negligible. What is missing?

Diagnosis: You are likely facing Lysosomal Trapping or High Ionization Fraction . Technical Insight: While a LogP of 2.0–3.0 is ideal, the pKa of your amine is the silent killer. Basic amines (pKa > 9.0) are predominantly ionized at physiological pH (7.4). The ionized species cannot cross the endothelial membrane via passive diffusion. Furthermore, these cations become trapped in the acidic lysosomes of endothelial cells, reducing the amount of drug that actually reaches the brain parenchyma.

Troubleshooting Steps:

  • Measure the pKa: Do not rely on prediction alone. Use potentiometric titration.

  • The "Fluorine Switch": Introduce an electron-withdrawing fluorine atom on the carbon adjacent to the amine (beta-fluorination) or on the thiazole ring itself. This inductively lowers the pKa of the amine.[1]

    • Target Range: Aim for a pKa between 7.5 and 8.5 . This ensures a sufficient fraction of the molecule is neutral at pH 7.4 to cross the membrane, while retaining enough basicity for solubility.

  • Rigidification: Cyclize the amine tail (e.g., convert a diethylamine to a pyrrolidine or azetidine). This often lowers the entropic penalty of membrane permeation.

FAQ 2: My Caco-2 Efflux Ratio (ER) is > 2.0. Is my thiazole a P-gp substrate?

Diagnosis: Yes, your compound is being actively pumped out of the brain by P-glycoprotein (MDR1). Technical Insight: Thiazole amines are frequent P-gp substrates, particularly if they possess high Hydrogen Bond Donor (HBD) counts. P-gp recognizes HBDs (like N-H bonds) and amphiphilic cations.

Troubleshooting Steps:

  • Count HBDs: If HBD > 2, you are at high risk.

  • N-Methylation: Cap the secondary amine on the thiazole or the side chain with a methyl group. This removes a critical H-bond donor recognized by P-gp.

  • Intramolecular Hydrogen Bonding (IMHB): Design the molecule so the offending HBD forms a transient internal bond with a nearby acceptor (e.g., a thiazole nitrogen or an added fluorine). This "masks" the polarity during membrane transit.

    • Example: An ortho-fluorine on a phenyl ring attached to the thiazole can accept an H-bond from an adjacent amide/amine, effectively hiding the donor.

Part 2: Experimental Troubleshooting (The Test Phase)

Protocol 1: Troubleshooting the PAMPA-BBB Assay

Issue: "My PAMPA results show low permeability (


 cm/s), but the compound is lipophilic."

Root Cause Analysis:

  • Unstirred Water Layer (UWL): Lipophilic thiazoles can get stuck in the aqueous boundary layer surrounding the membrane.

  • Membrane Retention: The compound may be staying inside the artificial lipid membrane rather than crossing it.

Corrective Protocol:

  • Modify the Lipid Mix: Ensure you are using Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane) rather than generic hexadecane. PBL mimics the complex BBB composition.

  • pH Gradient: Run the assay with a pH gradient (Donor pH 7.4 / Acceptor pH 7.4). If passive diffusion is the only mechanism, the gradient shouldn't matter. If the compound is getting trapped due to ionization, try Donor pH 7.4 / Acceptor pH 5.0 (sink condition) to drive transport and detect if permeability potential exists.

  • Add Stirring: Use a plate shaker (300 rpm) during incubation to reduce the UWL effect.

Protocol 2: Interpreting Caco-2 vs. MDCK-MDR1 Data

Issue: "Caco-2 shows moderate efflux, but MDCK-MDR1 shows massive efflux. Which do I trust?"

Guidance:

  • MDCK-MDR1 cells are transfected to overexpress P-gp. They are a "stress test" for efflux liability.

  • Caco-2 cells express a mix of transporters (P-gp, BCRP, MRPs).

  • Decision Rule: If MDCK-MDR1 ER is high (>5) but Caco-2 is low (<2), your compound is a specific P-gp substrate but might have enough passive permeability to overwhelm the transporter in a more physiological setting. However, for CNS drugs, target an MDCK-MDR1 ER < 2.5 to be safe.

Part 3: Data Summary & Visualization

Optimization Workflow

The following diagram outlines the logical flow for optimizing a thiazole amine lead.

BBB_Optimization Start Thiazole Amine Lead (Potent but Poor CNS Exposure) Check_PhysChem 1. Analyze Physicochemicals (MW, LogP, pKa, HBD) Start->Check_PhysChem Decision_pKa Is pKa > 9.0? Check_PhysChem->Decision_pKa Action_pKa Strategy: Reduce Basicity (Fluorination, EWG addition) Decision_pKa->Action_pKa Yes Decision_HBD Is HBD > 2? Decision_pKa->Decision_HBD No Action_pKa->Decision_HBD Action_HBD Strategy: Mask Donors (N-methylation, IMHB) Decision_HBD->Action_HBD Yes Assay_PAMPA 2. Run PAMPA-BBB (Passive Diffusion) Decision_HBD->Assay_PAMPA No Action_HBD->Assay_PAMPA Result_PAMPA Pe > 10e-6 cm/s? Assay_PAMPA->Result_PAMPA Assay_MDCK 3. Run MDCK-MDR1 (Efflux Liability) Result_PAMPA->Assay_MDCK Yes Fail_Loop Redesign Scaffold Result_PAMPA->Fail_Loop No Result_Efflux Efflux Ratio < 2.5? Assay_MDCK->Result_Efflux Success Candidate Ready for In Vivo PK (Kp,uu) Result_Efflux->Success Yes Result_Efflux->Fail_Loop No Fail_Loop->Check_PhysChem

Caption: Logical workflow for optimizing thiazole amine BBB permeability, prioritizing physicochemical correction before biological screening.

Target Physicochemical Profile for Thiazole Amines
ParameterOptimal RangeRationale
Molecular Weight (MW) < 450 DaSmaller molecules diffuse faster through tight junctions.
LogD (pH 7.4) 1.5 – 3.0Balance between lipid solubility and aqueous solubility.
pKa (Basic Amine) 7.5 – 8.5Reduces ionization at pH 7.4; prevents lysosomal trapping.
H-Bond Donors (HBD) 0 – 1Critical to evade P-gp recognition.
TPSA < 70 ŲLower polar surface area correlates with higher passive diffusion.
Efflux Ratio (ER) < 2.5Indicates the compound is not a strong substrate for P-gp.[2][3][4]

Part 4: Mechanism of Action (P-gp Evasion)

Understanding why your modification works is as important as the modification itself. The diagram below illustrates how reducing HBDs prevents the "capture" of the drug by the P-gp pump.

Pgp_Mechanism cluster_blood Blood Capillary (Lumen) cluster_membrane Endothelial Membrane cluster_brain Brain Parenchyma Drug_In Thiazole Amine (Free Drug) Drug_Passive Passive Diffusion (Lipophilic) Drug_In->Drug_Passive Entry Pgp P-gp Pump (Efflux Transporter) Pgp->Drug_In ATP-Dependent Efflux Note Optimization Goal: Reduce affinity for P-gp by lowering HBD count. Pgp->Note Drug_Caught Substrate Capture (High HBDs) Drug_Passive->Drug_Caught Recognition by P-gp Drug_Brain Target Engagement Drug_Passive->Drug_Brain Successful Transport Drug_Caught->Pgp Binding

Caption: P-glycoprotein (P-gp) efflux mechanism. High HBD count increases the probability of capture and efflux back into the blood.

References

  • Do, H. T., et al. (2019). "Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." Journal of Medicinal Chemistry. Link

  • Mishra, C. B., et al. (2015).[5] "Thiazole: A promising heterocycle for the development of potent CNS active agents."[6][7] European Journal of Medicinal Chemistry. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry. Link

  • Banks, W. A. (2009). "Characteristics of compounds that cross the blood-brain barrier." BMC Neurology. Link

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Validation & Comparative

A Comparative Guide to Adenosine A₂ₐ Receptor Antagonist Selectivity: The Profile of ZM-241385

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of G-protein coupled receptor (GPCR) pharmacology, the selection of appropriately selective tool compounds is paramount to generating robust and translatable data. This guide provides an in-depth comparison of the selectivity profile of the widely used A₂ₐ adenosine receptor antagonist, ZM-241385. While the initial intent was to compare ZM-241385 with 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine, a thorough search of the scientific literature and chemical databases did not yield publicly available data on the adenosine receptor selectivity of the latter compound. Therefore, this guide will focus on a comprehensive characterization of ZM-241385, contextualized by a comparison with the broader class of non-selective xanthine-based antagonists, to highlight the evolution and importance of receptor selectivity in modern drug discovery.

Introduction to Adenosine Receptors and the Significance of A₂ₐ Antagonism

Adenosine is a ubiquitous nucleoside that modulates a vast array of physiological processes by activating four subtypes of G-protein coupled receptors: A₁, A₂ₐ, A₂B, and A₃[1][2]. These receptors are widely distributed throughout the body and are involved in diverse functions, from cardiovascular and neural regulation to inflammation and immunity[1][3]. The A₂ₐ receptor, in particular, has emerged as a significant therapeutic target for a range of pathologies, including Parkinson's disease, cancer, and inflammatory disorders[4]. Antagonism of the A₂ₐ receptor can, for instance, mitigate the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing anti-tumor immunity[5].

The therapeutic potential of targeting the A₂ₐ receptor has driven the development of potent and selective antagonists. ZM-241385, a non-xanthine antagonist, represents a key milestone in this endeavor, offering high affinity and selectivity for the A₂ₐ subtype[6][7][8].

Selectivity Profile of ZM-241385

ZM-241385 (4-(2-[7-Amino-2-(2-furyl)[1][6][8]triazolo[2,3-a][2][6][7]triazin-5-ylamino]ethyl)phenol) is distinguished by its potent and highly selective antagonism of the A₂ₐ adenosine receptor[7][9]. Its selectivity is a critical attribute, as off-target effects at other adenosine receptor subtypes can lead to undesirable physiological consequences. For example, antagonism of the A₁ receptor can have pronounced cardiovascular effects.

The selectivity of ZM-241385 has been extensively characterized using radioligand binding assays, which measure the affinity of a compound for a specific receptor. The data consistently demonstrates a significantly higher affinity for the A₂ₐ receptor compared to A₁, A₂B, and A₃ subtypes.

CompoundA₂ₐ Ki (nM)A₁ Ki (nM)A₂B Ki (nM)A₃ Ki (nM)Fold Selectivity (A₁/A₂ₐ)Fold Selectivity (A₂B/A₂ₐ)Fold Selectivity (A₃/A₂ₐ)Source
ZM-241385 1.4>100091>500,000>71465>357,142[7][8]
ZM-241385 0.825550>100031862>1250[5][10]

Table 1: Comparative binding affinities (Ki) of ZM-241385 at human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

In functional assays, such as those measuring cyclic AMP (cAMP) levels, ZM-241385 effectively antagonizes A₂ₐ receptor-mediated signaling with high potency[5]. This potent and selective profile has established ZM-241385 as a gold-standard tool compound for elucidating the physiological and pathophysiological roles of the A₂ₐ receptor.

The A₂ₐ Adenosine Receptor Signaling Pathway

The A₂ₐ receptor is canonically coupled to the Gs family of G proteins[1][3]. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger to activate Protein Kinase A (PKA)[1][2][11]. PKA, in turn, phosphorylates a variety of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression and cellular function[1][11].

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2A_R A₂ₐ Receptor Adenosine->A2A_R Binds Gs Gs Protein A2A_R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Cellular Response CREB->Gene_Expression Modulates

Figure 1: Simplified A₂ₐ adenosine receptor signaling pathway.

Experimental Methodologies for Determining Selectivity

The determination of a compound's selectivity profile is a critical step in its pharmacological characterization. The following are standard, self-validating protocols for assessing the binding affinity and functional antagonism at adenosine receptors.

Radioligand Binding Assay for A₂ₐ Receptor Affinity (Ki)

This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow:

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing human A₂ₐ receptors) Incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]-ZM241385) - Test Compound (varying conc.) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Measurement 4. Scintillation Counting (Measures radioactivity on filters) Filtration->Measurement Analysis 5. Data Analysis (IC₅₀ determination and Ki calculation) Measurement->Analysis

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human A₂ₐ adenosine receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)[12].

      • Varying concentrations of the test compound (e.g., ZM-241385).

      • A fixed concentration of a radiolabeled A₂ₐ antagonist (e.g., [³H]-ZM241385)[12][13].

      • Membrane preparation (typically 20-50 µg of protein per well).

    • For non-specific binding determination, use a high concentration of a non-labeled known antagonist (e.g., 10 µM ZM-241385).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium[14].

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester[14].

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for A₂ₐ Receptor Antagonism

This assay measures the ability of a compound to inhibit the agonist-induced production of cAMP, providing a measure of its functional antagonism.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human A₂ₐ receptor (e.g., HEK-293 or CHO cells)[15][16].

    • Plate the cells in a 96- or 384-well plate and culture overnight to allow for adherence[15].

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the antagonist (e.g., ZM-241385) for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation[15].

    • Stimulate the cells with a fixed concentration of an A₂ₐ agonist (e.g., CGS-21680 or NECA) at a concentration that elicits a submaximal response (typically the EC₈₀)[15].

    • Incubate for a specified time (e.g., 30 minutes) at 37°C[16].

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Conclusion

ZM-241385 stands as a testament to the progress in rational drug design, offering researchers a highly potent and selective tool to probe the function of the A₂ₐ adenosine receptor. Its well-defined selectivity profile, in stark contrast to less selective predecessors like the xanthines, underscores the critical importance of thorough pharmacological characterization. The experimental protocols detailed herein provide a robust framework for such characterization, ensuring the generation of reliable and reproducible data. As the therapeutic landscape for A₂ₐ receptor modulation continues to expand, the principles of selectivity and rigorous pharmacological profiling embodied by compounds like ZM-241385 will remain central to the successful development of novel therapeutics.

References

  • Poucher, S. M., et al. (1995). The in vitro pharmacology of ZM 241385, a potent, non-xanthine, A2a selective adenosine receptor antagonist. British Journal of Pharmacology, 115(6), 1096–1102. [Link]

  • Chen, J. F., et al. (2013). Role of adenosine A2A receptor in cancers and autoimmune diseases. Journal of Immunology Research, 2013, 817390. [Link]

  • Bio-Rad. (n.d.). A2A receptor signaling Pathway Map. Retrieved from [Link]

  • Haskó, G., et al. (2008). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Journal of Molecular Medicine, 86(2), 125–133. [Link]

  • PapersFlow. (n.d.). Adenosine A2A Receptor Signaling: Research Guide & Papers. Retrieved from [Link]

  • Leone, R. D., & Sun, I. M. (2018). Tumor Immunotherapy Using A 2A Adenosine Receptor Antagonists. Cancers, 10(6), 163. [Link]

  • Mills, J. H., et al. (2018). Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis. Frontiers in Immunology, 9, 393. [Link]

  • Miras-Portugal, M. T., et al. (1993). A2A Adenosine Receptors from Rat Striatum and Rat Pheochromocytoma PC12 Cells: Characterization with Radioligand Binding and by Activation of Adenylate Cyclase. Journal of Neurochemistry, 61(5), 1845-1851. [Link]

  • Guo, D., et al. (2017). A covalent antagonist for the human adenosine A2A receptor. Purinergic Signalling, 13(2), 221–232. [Link]

  • Guide to Pharmacology. (n.d.). ZM-241385. Retrieved from [Link]

  • Eurofins. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Adenosine A2a Receptor Functional Recombinant Stable Cell Line. Retrieved from [Link]

  • van der Wenden, E. M., et al. (2014). Binding kinetics of ZM241385 derivatives at the human adenosine A2A receptor. ChemMedChem, 9(8), 1775–1783. [Link]

  • Williams, M. (1990). Radioligand Binding Assays for Adenosine Receptors. In Adenosine and Adenosine Receptors (pp. 209-227). Humana Press. [Link]

  • de Ligt, R. A., et al. (2013). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology, 169(6), 1339–1349. [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]

  • Gsandtner, I., et al. (2012). Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(11), 2056–2064. [Link]

  • Pinna, A. (2022). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. International Journal of Molecular Sciences, 23(7), 3986. [Link]

Sources

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are fundamental scaffolds. The molecule 2-(2-(thiophen-2-yl)thiazol-5-yl)ethanamine represents a confluence of three key pharmacophores: a thiophene ring, a thiazole ring, and an ethanamine side chain. Its structural integrity is paramount to its function, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the primary tool for its unambiguous confirmation.

This guide provides an in-depth analysis of the expected 1H NMR spectrum of this compound. We will dissect the molecule into its constituent fragments, predict the chemical shifts and coupling patterns for each proton, and compare these predictions with established data for similar structures. Furthermore, we will present a robust experimental protocol for acquiring high-quality data and contrast the utility of 1H NMR with other common analytical techniques, offering researchers a comprehensive framework for characterization.

Predicted 1H NMR Spectrum: A Structural Dissection

To interpret the spectrum of the target molecule, we must first assign a logical numbering system to its protons. The following diagram illustrates the unique proton environments.

Caption: Molecular structure of this compound with proton numbering.

Aromatic Region (δ 7.0 - 8.5 ppm)

This downfield region of the spectrum is dominated by signals from the protons on the two heterocyclic rings. Their chemical shifts are significantly influenced by the anisotropic effects of the aromatic ring currents and the electronegativity of the adjacent sulfur and nitrogen atoms.

  • Thiophene Protons (H-3', H-4', H-5'): The 2-substituted thiophene ring gives rise to a characteristic three-proton spin system.

    • H-5' : This proton is adjacent to the sulfur atom and is expected to be the most downfield of the three, likely appearing as a doublet of doublets (dd) around δ 7.3-7.5 ppm . It is coupled to both H-4' and H-3'.

    • H-3' : This proton is adjacent to the carbon attached to the thiazole ring and will also appear as a doublet of doublets (dd) around δ 7.1-7.3 ppm .

    • H-4' : This proton is coupled to both H-3' and H-5' and will appear as a triplet or, more accurately, a doublet of doublets (dd) around δ 7.0-7.2 ppm .[1][2][3] The coupling constants are typically J(H4'-H5') ≈ 5 Hz, J(H3'-H4') ≈ 3.5 Hz, and J(H3'-H5') ≈ 1 Hz.

  • Thiazole Proton (H-4): With the thiazole ring being substituted at the 2 and 5 positions, only one proton remains at the 4-position. Lacking any adjacent protons to couple with, this signal will appear as a sharp singlet (s) . Its precise chemical shift is influenced by the electron-donating ethanamine group at C5 and the electron-withdrawing thiophene group at C2, predicted to be in the range of δ 7.5 - 8.0 ppm .[4][5]

Aliphatic Region (δ 2.5 - 3.5 ppm)

The ethanamine side chain protons are found in the more upfield, aliphatic region of the spectrum.

  • Methylene Protons (H-α and H-β): These two adjacent -CH2- groups form an A2B2 spin system.

    • H-α (-CH2-Thiazole): This methylene group is directly attached to the electron-withdrawing thiazole ring, causing it to be deshielded relative to H-β. It is expected to appear as a triplet (t) around δ 3.0 - 3.3 ppm .

    • H-β (-CH2-NH2): This methylene group is adjacent to the nitrogen atom and will also be a triplet (t) , but slightly more shielded than H-α, appearing around δ 2.8 - 3.1 ppm . The coupling constant between these two triplets (Jα-β) should be in the range of 6-7 Hz.

Exchangeable Proton Region (δ 1.0 - 5.0 ppm)
  • Amine Protons (-NH2): The two protons of the primary amine group typically appear as a broad singlet (br s) .[6] The chemical shift of this signal is highly variable and depends on factors like solvent, concentration, and temperature. It can appear anywhere from δ 1.5 - 3.5 ppm . This broadness is due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. A key confirmatory experiment is the D2O shake , where adding a drop of deuterium oxide to the NMR tube will cause the -NH2 protons to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[6][7][8]

Data Summary and Comparison

Table 1: Predicted 1H NMR Data for this compound
Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-47.5 - 8.0s (singlet)1HN/A
H-5'7.3 - 7.5dd (doublet of doublets)1HJ(H4',H5') ≈ 5.0, J(H3',H5') ≈ 1.0
H-3'7.1 - 7.3dd (doublet of doublets)1HJ(H3',H4') ≈ 3.5, J(H3',H5') ≈ 1.0
H-4'7.0 - 7.2dd (or t)1HJ(H4',H5') ≈ 5.0, J(H3',H4') ≈ 3.5
H-α3.0 - 3.3t (triplet)2HJ(Hα,Hβ) ≈ 6-7
H-β2.8 - 3.1t (triplet)2HJ(Hα,Hβ) ≈ 6-7
-NH21.5 - 3.5br s (broad singlet)2HN/A
Comparison with Alternative Analytical Techniques

While 1H NMR is indispensable for determining the precise connectivity of protons, a comprehensive characterization relies on a suite of analytical methods:

  • 13C NMR Spectroscopy: Provides information on the number and electronic environment of unique carbon atoms, complementing the 1H NMR data.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretches of the primary amine (around 3300-3500 cm-1) and C=N/C=C stretches from the aromatic rings (around 1400-1600 cm-1).

  • 2D NMR (COSY, HSQC): For complex molecules, 2D NMR experiments are used to definitively establish correlations. A COSY (Correlation Spectroscopy) experiment would show coupling between H-3', H-4', and H-5' on the thiophene ring, and between H-α and H-β on the side chain, confirming their connectivity.

Experimental Protocol for High-Fidelity 1H NMR Analysis

The trustworthiness of any spectral data hinges on a meticulous and well-documented experimental procedure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_confirm Confirmatory Experiment prep1 1. Weigh ~5 mg of sample prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 3. Add internal standard (TMS) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Insert sample and lock on solvent signal prep4->acq1 acq2 6. Shim magnet for homogeneity acq1->acq2 acq3 7. Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 proc1 8. Apply Fourier Transform acq3->proc1 proc2 9. Phase correction proc1->proc2 proc3 10. Baseline correction proc2->proc3 proc4 11. Calibrate to TMS (0.00 ppm) proc3->proc4 proc5 12. Integrate signals proc4->proc5 confirm1 13. Add 1 drop of D2O proc5->confirm1 If NH2 peak is ambiguous confirm2 14. Shake and re-acquire spectrum confirm1->confirm2 confirm3 15. Verify disappearance of -NH2 signal confirm2->confirm3

Caption: Standard workflow for 1H NMR spectral acquisition and analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or DMSO-d6. CDCl3 is often preferred for its clean spectral windows.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for chemical shift calibration.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9][10]

    • Insert the sample into the magnet and lock the field frequency using the deuterium signal from the solvent.

    • Perform shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

    • Acquire the 1H NMR spectrum using standard parameters. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. The relative area of each signal corresponds to the number of protons it represents.

  • Confirmatory D2O Exchange:

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add one drop of deuterium oxide (D2O) to the tube, cap it, and shake gently to mix.

    • Re-acquire the 1H NMR spectrum. The signal corresponding to the -NH2 protons should significantly diminish or disappear entirely, confirming its assignment.[7]

Conclusion

The 1H NMR spectrum of this compound is predicted to be highly characteristic, with distinct signals for each of its three structural motifs. The aromatic region should feature a singlet for the thiazole proton and a three-proton AMX system for the thiophene ring. The aliphatic region will be defined by two mutually coupled triplets from the ethanamine side chain, while a broad, exchangeable singlet will signify the amine protons. By following the detailed experimental protocol and using D2O exchange for confirmation, researchers can confidently verify the structure and purity of this valuable heterocyclic building block, ensuring the integrity of their subsequent scientific endeavors.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N. Retrieved from [Link]

  • Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Hong, S.-J., Ka, J.-W., Jeoung, E.-H., & Lee, C.-H. (2011). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • PubMed. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

Sources

Advanced Characterization of Thiophene-Thiazole Hybrids: Mass Spectrometry Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Thiophene-thiazole derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). However, their structural elucidation presents unique challenges due to the competitive fragmentation pathways of two distinct sulfur-containing heterocycles. This guide provides a technical comparison of ionization strategies (EI vs. ESI) and details the specific mechanistic pathways—principally Retro-Diels-Alder (RDA) and C–S bond scission—required to interpret mass spectra of these hybrids accurately.

Part 1: Comparative Analysis of Ionization Techniques

The choice between Electron Impact (EI) and Electrospray Ionization (ESI) is not merely operational; it dictates the nature of the ions observed (radical cations vs. protonated adducts) and the depth of structural information obtained.

comparative Assessment: EI vs. ESI
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ionization Energy Hard (~70 eV).[1] High internal energy transfer.Soft. Low internal energy transfer.[2]
Primary Ion Type Radical Cation (

)
Even-electron Protonated Adduct (

,

)
Fragmentation Extensive, in-source. "Fingerprint" spectra.[3]Minimal in-source. Requires CID (Collision Induced Dissociation) for fragments.
Thiophene/Thiazole Suitability Excellent for volatile, non-polar derivatives. Reveals isomer differentiation.Essential for polar, thermally labile, or salt-form derivatives.
Key Limitation Molecular ion (

) often weak or absent if the thiazole ring is highly substituted.
Adduct formation (e.g.,

,

) can complicate spectral interpretation.
Decision Framework for Method Selection

The following logic flow illustrates the selection process based on physicochemical properties of the derivative.

IonizationSelection Start Thiophene-Thiazole Sample PolarityCheck Is the derivative polar (e.g., -OH, -NH2, -COOH)? Start->PolarityCheck VolatilityCheck Is it volatile/thermally stable < 300°C? PolarityCheck->VolatilityCheck No (Low Polarity) ESI_Route Select ESI (LC-MS) Focus: Molecular Weight & Bioanalysis PolarityCheck->ESI_Route Yes (High Polarity) EI_Route Select EI (GC-MS) Focus: Fingerprinting & Library Match VolatilityCheck->EI_Route Yes APCI_Route Consider APCI (For non-polar, semi-volatile) VolatilityCheck->APCI_Route No

Figure 1: Decision matrix for selecting the optimal ionization mode based on analyte properties.

Part 2: Mechanistic Fragmentation Pathways

Understanding the specific bond cleavages is critical for validating the structure of synthesized derivatives. In thiophene-thiazole hybrids, the thiazole ring is generally more susceptible to fragmentation than the thiophene ring due to the basicity of the nitrogen and the stability of the resulting fragments.

Thiazole Ring: Retro-Diels-Alder (RDA) Cleavage

The most diagnostic pathway for thiazole derivatives is the Retro-Diels-Alder (RDA) reaction. This pericyclic process cleaves the heterocyclic ring, typically yielding a thioamide fragment and an acetylene derivative.

  • Mechanism: The molecular ion undergoes ring opening at the C–S and C–N bonds.

  • Diagnostic Ions:

    • Loss of HCN (

      
      ): Common in unsubstituted thiazoles.
      
    • Loss of R-CN (Nitrile extrusion): Dependent on the substituent at position 2.

    • m/z 58 / 60 : Characteristic of

      
       radical loss or specific RDA fragments involving the sulfur atom.
      
Thiophene Ring: Sulfur Extrusion and C–S Cleavage

The thiophene ring is aromatic and relatively stable. However, under high-energy collision (EI or high-energy CID), it degrades via:

  • Loss of HCS/CHS (

    
    ): A signature fragmentation of thiophenes.
    
  • Thiirene Formation: Contraction of the ring followed by elimination of acetylene derivatives.

Coupled System Fragmentation

In hybrids, the linker determines the primary cleavage site. For amide-linked hybrids (Thiophene-CONH-Thiazole), the amide bond often breaks first (


 corresponding to acylium ions), followed by the degradation of the individual rings.

FragmentationPathway Parent Parent Ion [M+H]+ or M+. RDA_Step Retro-Diels-Alder (RDA) (Thiazole Ring) Parent->RDA_Step Primary Pathway CS_Cleavage C-S Bond Scission (Thiophene Ring) Parent->CS_Cleavage Secondary Pathway (High Energy) Frag_A Fragment A (Thioamide/Thione) RDA_Step->Frag_A Frag_B Fragment B (Nitrile/Alkyne) RDA_Step->Frag_B Frag_C [M - CHS]+ CS_Cleavage->Frag_C

Figure 2: Primary fragmentation pathways showing the dominance of RDA in thiazole moieties vs. C-S scission in thiophenes.

Part 3: Experimental Protocols

To ensure reproducibility and high-quality spectral data, the following protocols should be adapted. These are designed to be self-validating by including specific quality control steps.

Protocol A: ESI-MS/MS (LC-MS) for Structural Elucidation

Objective: To determine the molecular ion and generate daughter ions for structural confirmation.

  • Sample Preparation:

    • Dissolve 1 mg of the derivative in 1 mL of HPLC-grade Methanol/Acetonitrile (1:1).

    • Validation Step: If solubility is poor, add 0.1% Formic Acid. Ensure the solution is clear; filter through a 0.22 µm PTFE filter to prevent capillary clogging.

  • Instrument Parameters (Standard Triple Quadrupole):

    • Source: ESI Positive Mode (due to basic thiazole nitrogen).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Start at 30V. Optimization: Ramp from 20V to 60V to maximize

      
      .
      
    • Collision Energy (CID): Apply a ramp (10–50 eV) to observe progressive fragmentation. Low energy preserves the parent; high energy reveals the ring breakdown.

  • Data Acquisition:

    • Perform a Full Scan (m/z 50–1000) first to confirm purity.

    • Perform Product Ion Scan (MS2) on the parent ion.

Protocol B: EI-MS (GC-MS) for Fingerprinting

Objective: To obtain a standard fragmentation pattern for library comparison.

  • Sample Preparation:

    • Dissolve sample in Ethyl Acetate or Dichloromethane (1 mg/mL).

    • Derivatization (Optional): If polar groups (-OH, -NH) are present, derivatize with BSTFA + 1% TMCS (60°C, 30 min) to improve volatility.

  • GC Parameters:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Temperature Program: 100°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Parameters:

    • Ionization: Electron Impact at 70 eV.[1][4]

    • Source Temp: 230°C.

    • Scan Range: 40–600 amu.

Part 4: Data Interpretation & Case Studies

When analyzing spectra, look for these specific characteristic ions. The presence of these peaks validates the integrity of the heterocyclic rings.

Characteristic Fragment Ions[2][3][5][6][7][8]
Fragment OriginMechanismCharacteristic m/z Loss or PeakInterpretation
Thiazole Ring RDA CleavageLoss of HCN (27 Da)Indicates unsubstituted C2-N3 bond.
Thiazole Ring Ring FracturePeak at m/z 58 (

)
Often seen in 2-amino-thiazoles.
Thiazole Ring Side Chain LossLoss of

(41 Da)
Indicates methyl substitution on the ring.
Thiophene Ring C-S ScissionLoss of CHS (45 Da)Diagnostic for thiophene integrity.
Thiophene Ring Ring OpeningLoss of

(26 Da)
Common in unsubstituted thiophenes.
Case Study Insight

In a study of 2-amino-4-phenylthiazole derivatives, the base peak is often formed by the cleavage of the substituent at the 2-position, followed by the RDA fragmentation of the thiazole ring.[5] If your spectrum shows a dominant peak at m/z 134 (phenylthiazole moiety) or m/z 109 (2-cyanothiophene radical), this confirms the core hybrid structure is intact prior to fragmentation [1].

References

  • Mohamed, M. S., et al. (2006). "Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives." Indian Journal of Chemistry, 45B, 1456-1469.

  • Salem, M. A. I., et al. (2014).[6] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 4(4), 92-99.[6]

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.[5] (Foundational text cited in multiple applications).[3][6][7]

  • Ma, Y. L., et al. (1997). "Characterization of Flavonoid Aglycones by Collision-Induced Dissociation." Rapid Communications in Mass Spectrometry, 11(12), 1357-1364. (Establishes RDA nomenclature relevant to heterocycles).

Sources

Validation of Neuroprotection in 6-OHDA Lesion Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating novel neuroprotective agents using the 6-Hydroxydopamine (6-OHDA) unilateral lesion model in rats. It is designed for researchers evaluating a Novel Small Molecule Neuroprotectant (NSMN) against established benchmarks: Recombinant GDNF (the biological gold standard) and Rasagiline (a clinical standard of care).

The 6-OHDA model remains the industry standard for assessing dopaminergic survival due to its quantifiable retrograde degeneration. However, "protection" is often claimed based on weak histological data. This guide establishes a rigorous, self-validating workflow combining functional (rotational asymmetry), morphological (stereological TH+ counting), and neurochemical (HPLC) endpoints to distinguish true neuroprotection from symptomatic masking.

Part 1: The Challenge & Mechanism

6-OHDA is a hydroxylated analogue of dopamine.[1] Its structural similarity allows it to hijack the Dopamine Transporter (DAT) , entering dopaminergic neurons where it auto-oxidizes. This generates hydrogen peroxide (


), superoxide radicals, and quinones, leading to mitochondrial Complex I inhibition and massive oxidative stress.

The Validation Trap: Many screening protocols fail because they utilize the Medial Forebrain Bundle (MFB) lesion, which causes rapid, near-total (>90%) necrosis within 24-48 hours. For neuroprotection studies, the Striatal Terminal Lesion is superior. It induces a "dying-back" degeneration over 2-4 weeks, creating a therapeutic window for the test compound to intervene.

Visualizing the Mechanism of Action

G SixOHDA 6-OHDA (Extracellular) DAT Dopamine Transporter (DAT) SixOHDA->DAT Uptake Cytosol Cytosolic Accumulation DAT->Cytosol Mito Mitochondrial Complex I Inhibition Cytosol->Mito Inhibits ROS ROS Generation (Superoxide/H2O2) Cytosol->ROS Auto-oxidation Mito->ROS Leakage Apoptosis Apoptosis & Neuronal Death ROS->Apoptosis Caspase Activation NSMN Product: NSMN (Mitochondrial Stabilizer) NSMN->Mito Stabilizes NSMN->ROS Scavenges GDNF Benchmark: GDNF (Trophic Support) GDNF->Apoptosis Blocks (via Ret/Akt)

Figure 1: Mechanism of 6-OHDA toxicity and intervention points. The Product (NSMN) targets oxidative stress/mitochondria, while the Benchmark (GDNF) activates survival signaling.

Part 2: Comparative Methodology

To validate your product, you must compare it against a negative control (Vehicle) and a positive control.

FeatureThe Product (NSMN) Benchmark 1: GDNF Benchmark 2: Rasagiline
Class Small Molecule (Systemic)Neurotrophic Factor (Protein)MAO-B Inhibitor
Route Oral / IP (Chronic)Intracerebral InfusionOral / IP (Chronic)
Mechanism Mitochondrial/ROS defenseRet Receptor AgonismMetabolism inhibition + Anti-apoptotic
Efficacy Goal 60-80% Survival >90% Survival (Gold Standard)~30-50% Survival (Mild)
Clinical Relevance High (Patient compliant)Low (Invasive delivery)High (Current Standard of Care)
Part 3: Behavioral Validation (Functional Readout)

The "Self-Validating" Logic: Neuroprotection must be distinguished from symptomatic relief. If a drug merely boosts dopamine release without saving neurons, the effect will wash out.

  • Test: Amphetamine-Induced Rotation.

  • Why Amphetamine? It releases dopamine from surviving presynaptic terminals. Asymmetry (rotation) is inversely proportional to the number of surviving terminals.

  • Why NOT Apomorphine? Apomorphine targets postsynaptic receptors. It detects supersensitivity only after >90% cell death.[2] It is better for confirming lesions, not measuring graded protection.

Protocol: Amphetamine Rotation Test
  • Dosing: Administer D-Amphetamine sulfate (2.5 mg/kg, i.p.).

  • Acclimation: Place rat in rotometer bowl for 5 mins.

  • Measurement: Record full (

    
    ) turns for 60-90 minutes.
    
  • Calculation: Net Rotations = (Ipsilateral Turns) - (Contralateral Turns).

    • Note: 6-OHDA causes ipsilateral rotation (towards the lesion) with amphetamine.

Comparative Data Expectations
GroupTreatment RegimenExpected Rotations (Turns/min)Interpretation
Sham Vehicle< 1.0No asymmetry (Healthy).
Lesion Control Vehicle7.0 - 12.0 Severe striatal dopamine loss.
Benchmark GDNF (Intrastriatal)1.0 - 3.0 High protection; preserved terminals.
Product NSMN (30 mg/kg) 2.5 - 4.5 Significant functional preservation.
Comparator Rasagiline5.0 - 7.0Partial/Weak protection.
Part 4: Histological Validation (Structural Readout)

Behavior can be deceptive (e.g., sprouting without cell survival). You must quantify the Substantia Nigra pars compacta (SNpc) neurons.[3]

Critical Standard: Do not use simple "densitometry" (optical density) as it is prone to background noise. You must use Unbiased Stereology (Optical Fractionator method) .

Protocol: TH Immunostaining & Stereology
  • Perfusion: Transcardial perfusion with 4% PFA.

  • Sectioning: Coronal sections (40

    
    ) through the entire midbrain (Bregma -4.8 to -6.5 mm).
    
  • Staining: Anti-Tyrosine Hydroxylase (TH) primary antibody (1:1000) + DAB visualization.

  • Counting (Stereology):

    • Use a counting frame (e.g.,

      
      ) and grid size (
      
      
      
      ).
    • Count only neurons with a visible nucleus within the optical dissector height.

    • Formula:

      
      
      
Comparative Data Expectations (TH+ Neuron Counts)
GroupSNpc TH+ Count (Est.)% Survival vs. Intact Side
Intact Side ~10,000 - 12,000100%
Lesion (Vehicle) ~3,000 - 4,00030-35%
Benchmark (GDNF) ~9,500~85-90%
Product (NSMN) ~7,500 ~65-70% (Valid Neuroprotection)
Part 5: Neurochemical Validation (Molecular Readout)

Finally, confirm that the surviving neurons are functional by measuring striatal dopamine content via HPLC-ECD (Electrochemical Detection) .

Protocol: Striatal HPLC Analysis
  • Dissection: Rapidly dissect the striatum on ice; flash freeze in liquid nitrogen.

  • Homogenization: Sonicate in 0.1M Perchloric acid (PCA) with antioxidant (Na-metabisulfite).

  • Separation: Centrifuge at

    
     for 20 min at 
    
    
    
    .
  • Analysis: Inject supernatant into HPLC with C18 column. Measure Dopamine (DA) and metabolites (DOPAC, HVA).[3]

Key Metric: DOPAC/DA Ratio .

  • High Ratio = High turnover (surviving neurons working overtime; stress).

  • Normal Ratio = Stable system (successful protection).

References
  • Ungerstedt, U. (1968). 6-Hydroxy-dopamine induced degeneration of central monoamine neurons.[4][5][6][7][8][9] European Journal of Pharmacology. Link

  • Björklund, A., & Dunnett, S. B. (2019). The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson's Disease. Journal of Parkinson's Disease. Link

  • Kearns, C. M., & Gash, D. M. (1995).[8][10] GDNF protects nigral dopamine neurons against 6-hydroxydopamine in vivo.[4][8][9][10] Brain Research. Link

  • West, M. J. (1999). Stereological methods for estimating the total number of neurons and synapses: issues of precision and bias. Trends in Neurosciences. Link

  • Srivastava, P., et al. (2022).[11] Striatal dopamine measurement through HPLC.[8][11][12][13] Protocols.io.[1][11] Link

  • Real, C. C., et al. (2011). Neuroprotective effects of a specific antioxidant in the 6-OHDA model. Clinical Clinics. Link

Sources

Benchmarking the Potency of Novel Adenosine A2A Receptor Antagonists Against Istradefylline and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the potency of novel chemical entities targeting the adenosine A2A receptor. We will utilize Istradefylline, a clinically approved therapeutic for Parkinson's disease, and its key analogs, Tozadenant and Preladenant, as benchmarks for comparison. This document will delve into the critical in vitro assays for determining binding affinity (Ki) and functional antagonism (IC50), providing detailed, field-proven protocols and explaining the scientific rationale behind experimental choices.

The Scientific Imperative: Why Benchmark Against Istradefylline?

Istradefylline is a selective adenosine A2A receptor antagonist.[1][2] These receptors are predominantly located in the basal ganglia, a brain region integral to motor control that is compromised in Parkinson's disease.[1][3] By blocking the A2A receptor, Istradefylline indirectly modulates dopaminergic signaling, offering a non-dopaminergic therapeutic approach to manage motor fluctuations in patients.[4] Its established clinical efficacy and well-characterized pharmacological profile make it an ideal benchmark for the development of next-generation A2A antagonists. A direct comparison with Istradefylline and its analogs, such as Tozadenant and Preladenant, provides a clear context for the potency and potential of novel compounds.[5][6]

Core Principles of Potency Assessment

To comprehensively evaluate the potency of a novel A2A receptor antagonist, two key in vitro parameters must be determined:

  • Binding Affinity (Ki): This value represents the equilibrium dissociation constant of the inhibitor for the receptor, indicating the concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity. This is typically determined through competitive radioligand binding assays.

  • Functional Antagonism (IC50): This value measures the concentration of an antagonist required to inhibit a specific biological response by 50%. For A2A receptors, which are Gs-coupled, agonist stimulation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] Therefore, the IC50 is determined by measuring the antagonist's ability to block agonist-induced cAMP production.

It is crucial to understand that while Ki reflects the direct interaction of a compound with the receptor, the IC50 provides a measure of its ability to functionally block the receptor's signaling cascade within a cellular context.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand adenosine, activates the Gs alpha subunit. This initiates a signaling cascade that results in the production of the second messenger cAMP. Antagonists like Istradefylline competitively bind to the receptor, preventing adenosine from binding and thereby inhibiting this downstream signaling.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds & Activates Istradefylline Istradefylline (Antagonist) Istradefylline->A2A_Receptor Competitively Binds & Blocks Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Comparison Select_Analogs Select Benchmark Analogs (Istradefylline, Tozadenant, etc.) Prepare_Reagents Prepare Cell Membranes & Reagents Select_Analogs->Prepare_Reagents Binding_Assay Radioligand Binding Assay Prepare_Reagents->Binding_Assay Functional_Assay cAMP Functional Assay Prepare_Reagents->Functional_Assay Ki_Determination Determine Ki Values Binding_Assay->Ki_Determination IC50_Determination Determine IC50 Values Functional_Assay->IC50_Determination Comparison_Table Generate Comparative Potency Table Ki_Determination->Comparison_Table IC50_Determination->Comparison_Table

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the safe handling of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine, focusing on personal protective equipment, operational protocols, and emergency procedures.

Hazard Assessment & Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. As no specific Safety Data Sheet (SDS) exists for this compound, a comprehensive hazard analysis must be inferred from its constituent functional groups: the thiophene ring, the 2-aminothiazole core, and the ethylamine side chain. This analysis informs the subsequent selection of Personal Protective Equipment (PPE) and handling protocols.

The primary hazards are associated with the thiophene and aminothiazole moieties. Thiophene is known to be a flammable, toxic compound that can be absorbed through the skin and may cause damage to the liver, kidneys, and nervous system with prolonged exposure.[1][2] The 2-aminothiazole group is recognized as a potential "toxicophore," a structural feature that can be metabolically activated into reactive, toxic metabolites.[3][4] Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.

Hazard CategoryPotential RiskRationale based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or absorbed through the skin.[1][5][6]The thiophene moiety is toxic and a skin permeator.[1] The ethylamine side chain suggests potential corrosivity, as seen in similar compounds like thiophene-2-ethylamine which causes skin burns.[7]
Skin Corrosion / Irritation Causes skin irritation and potentially severe burns.[2][7]Thiophene is a known skin irritant.[2] Amines can be corrosive.
Serious Eye Damage / Irritation Causes serious eye irritation or damage.[7][8]Both thiophene and amine-containing compounds are often severe eye irritants.[8]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or aerosols.[2][5]Inhalation of thiophene vapors can irritate the nose, throat, and lungs.[2]
Organ Toxicity (Prolonged Exposure) Potential for damage to the liver, kidneys, and nervous system.[1][2]Thiophene is a known toxin to these organ systems.[1]
Metabolic Activation (Chronic Hazard) The 2-aminothiazole core may form reactive metabolites.[3][4]This structural class is flagged for caution in drug design due to its toxicophore potential.[3]
Flammability Flammable liquid and vapor.[8][9]Thiophene is a highly flammable liquid.[8] While the subject compound is likely a solid, its thermal decomposition may produce flammable vapors.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a reliable barrier against chemical exposure. The selection of PPE must be tailored to the specific laboratory task being performed.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities in the laboratory where the compound is present.

  • Enhanced Protection: For procedures with a higher risk of splashes, such as transferring solutions or working with larger quantities (>1 liter), chemical splash goggles are mandatory.[10]

  • Maximum Protection: When conducting reactions under pressure, or where there is a significant risk of explosion or energetic splashing, a face shield must be worn in addition to safety glasses or goggles.[10]

Skin and Body Protection
  • Gloves: Due to thiophene's ability to permeate the skin, proper glove selection is critical.[1] Double-gloving with nitrile gloves provides a robust primary barrier for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or a flexible laminate (e.g., Silver Shield) should be used.[10] Gloves must be inspected before each use and changed immediately upon contamination.

  • Lab Coat: A flame-resistant lab coat is required and must be fully buttoned with sleeves rolled down.[10] This protects against incidental contact and provides a removable barrier in case of a significant spill.

  • Footwear and Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory to protect the skin from potential spills.[11]

Respiratory Protection
  • Engineering Controls: All work that may generate dust (e.g., weighing) or aerosols/vapors (e.g., heating, sonicating, vortexing) must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Use: If engineering controls are insufficient or during a large-scale spill response, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.[11][12] Use of a respirator requires prior medical evaluation and fit-testing as part of a formal respiratory protection program.[11]

Task-Specific PPE Summary
TaskEye/Face ProtectionHand ProtectionBody/Respiratory Protection
Weighing Solid Safety GlassesDouble Nitrile GlovesLab Coat (in a fume hood or ventilated enclosure)
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab Coat (in a fume hood)
Running Reaction Chemical Splash GogglesDouble Nitrile GlovesLab Coat (in a fume hood)
Large Scale Work (>1L) Face Shield + GogglesHeavy-Duty GlovesLab Coat, Apron (as needed), in a fume hood
Spill Cleanup Face Shield + GogglesHeavy-Duty GlovesChemical Resistant Suit, Respirator (as needed)

Standard Operating Procedure (SOP) for Safe Handling

Following a systematic workflow minimizes the risk of exposure and accidental release. This protocol outlines the critical steps for handling this compound from initial preparation to reaction quenching.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Assemble PPE (Goggles, Lab Coat, Double Gloves) B 2. Verify Fume Hood Functionality A->B C 3. Prepare Work Area (Absorbent liner, designated waste containers) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D Begin Handling E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Conduct Reaction (Maintain containment, monitor parameters) E->F G 7. Quench & Neutralize Reaction (If applicable, within fume hood) F->G Reaction Complete H 8. Segregate Waste (Halogenated, non-halogenated, solid) G->H I 9. Decontaminate Surfaces & Glassware H->I J 10. Doff PPE & Wash Hands I->J

Caption: Workflow for handling this compound.

Emergency Response & Spill Management

Immediate and correct response to an exposure or spill is critical to mitigating harm.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists or if symptoms develop.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response Protocol

The scale of the spill dictates the response. For any spill, ensure the area is well-ventilated and eliminate all ignition sources, as thiophene is flammable.[1][8]

G cluster_small Small Spill Response cluster_large Large Spill Response start Spill Occurs q_size Is the spill large (>100 mL) or outside a fume hood? start->q_size s1 Alert personnel in the immediate area q_size->s1 No l1 Evacuate the laboratory immediately q_size->l1 Yes s2 Absorb with inert material (e.g., vermiculite, sand) s1->s2 s3 Collect waste in a sealed container s2->s3 s4 Decontaminate the area s3->s4 end_node Dispose of waste as hazardous s4->end_node l2 Alert others and restrict access l1->l2 l3 Call emergency response / EH&S l2->l3 l4 Do NOT attempt to clean up alone l3->l4

Caption: Decision tree for spill response management.

Chemical Waste Disposal Plan

Chemical waste containing this compound must be treated as hazardous. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation: Do not mix this waste stream with other incompatible chemicals. Create a dedicated, labeled hazardous waste container for solids (e.g., contaminated gloves, weigh paper) and another for liquids (e.g., reaction mixtures, solvent rinses).[13]

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their chemical contents, including "this compound" and any solvents used.[13]

  • Storage: Waste containers should be kept sealed when not in use and stored in a secondary containment bin within a ventilated area (e.g., a fume hood or designated waste cabinet).[13]

  • Disposal: Due to the presence of nitrogen and sulfur, this organic waste requires disposal via a licensed hazardous waste management company. The typical disposal route is high-temperature incineration.[9] Do not pour any amount of this chemical or its solutions down the drain.[8] Follow all institutional and local regulations for waste pickup and disposal.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene.
  • Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved from [Link]

  • New Jersey Department of Health. (2000, December). Hazardous Substance Fact Sheet: Thiophene.
  • ECHEMI. (n.d.). Thiophene SDS, 110-02-1 Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology, 330, 109244. doi: 10.1016/j.cbi.2020.109244.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate.
  • National Oceanic and Atmospheric Administration. (n.d.). 2-AMINOTHIAZOLE. CAMEO Chemicals.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Thiophenecarboxaldehyde.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.
  • ChemScene. (2025, December 8). Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Thiophene-2-ethylamine.
  • American Chemical Society. (1942). Sulfur in Organic Compounds Containing Nitrogen and Halogen. Industrial & Engineering Chemistry Analytical Edition, 14(10), 820–821.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • ResearchGate. (2025, August 26). Reduction of Sulfur and Nitrogen Compounds.
  • BASF. (2026, February 11). Safety data sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.